Product packaging for APN-C3-NH-Boc(Cat. No.:CAS No. 1539292-60-8)

APN-C3-NH-Boc

Cat. No.: B611292
CAS No.: 1539292-60-8
M. Wt: 327.38
InChI Key: AMGRZHJEZVBBHV-UHFFFAOYSA-N
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Description

tert-butyl 3-(4-(2-cyanoethynyl)phenylcarbamoyl)propylcarbamate is part of a new class of thiol-specific conjugation reagents consisting of a thiol-reactive 3-arylpropiolonitrile (APN) group. The APN group allows the targeted coupling of thiols in biomolecules, and results in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N3O3 B611292 APN-C3-NH-Boc CAS No. 1539292-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-18(2,3)24-17(23)20-13-5-7-16(22)21-15-10-8-14(9-11-15)6-4-12-19/h8-11H,5,7,13H2,1-3H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGRZHJEZVBBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to APN-C3-NH-Boc: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of APN-C3-NH-Boc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is critical for its efficacy, and this compound offers a versatile and efficient option for connecting a target protein binder to an E3 ligase ligand. This document details the physicochemical properties of this compound, a proposed synthetic protocol, and a representative application in the formation of a PROTAC, including a discussion of the relevant biological signaling pathways.

Chemical Structure and Properties

This compound, systematically named tert-Butyl 3-(4-(2-cyanoethynyl)phenylcarbamoyl)propylcarbamate, is an alkyl/ether-based PROTAC linker. Its structure features a terminal alkyne group, making it a valuable reagent for click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation to molecules containing an azide group.[1][2] The Boc (tert-butoxycarbonyl) protecting group on the terminal amine allows for controlled, stepwise synthesis of the final PROTAC molecule.

The key structural features of this compound are:

  • A terminal cyanoethynylphenyl group: This rigid aromatic unit provides a defined spatial orientation, and the terminal alkyne serves as a reactive handle for "click" chemistry.

  • A propylcarbamate linker: This flexible alkyl chain provides the necessary length to span the distance between the target protein and the E3 ligase.

  • A Boc-protected amine: This protecting group allows for the selective deprotection and subsequent coupling to a target protein-binding ligand.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Systematic Name tert-Butyl 3-(4-(2-cyanoethynyl)phenylcarbamoyl)propylcarbamateN/A
Synonym This compound[1][2]
CAS Number 1539292-60-8N/A
Molecular Formula C₁₈H₂₁N₃O₃N/A
Molar Mass 327.38 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in organic solvents such as DMSO, DMF, and dichloromethane (predicted)N/A
Reactivity The terminal alkyne readily undergoes CuAAC with azides. The Boc group is cleavable under acidic conditions.[1]

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of N-Boc-4-aminobutanoic acid

4-aminobutanoic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide, in a mixed solvent system of water and a suitable organic solvent like dioxane or THF. The reaction mixture is stirred at room temperature until the starting material is consumed. The product, N-Boc-4-aminobutanoic acid, is then isolated by acidification and extraction.

Step 2: Amide coupling to form this compound

The synthesized N-Boc-4-aminobutanoic acid is then coupled with 4-amino-3-cyanophenylacetylene. This is a standard amide bond formation reaction that can be achieved using a variety of coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion. The final product, this compound, is then purified using column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Amide Coupling 4-aminobutanoic_acid 4-aminobutanoic acid N-Boc-4-aminobutanoic_acid N-Boc-4-aminobutanoic acid 4-aminobutanoic_acid->N-Boc-4-aminobutanoic_acid Boc2O Boc₂O, Base Boc2O->N-Boc-4-aminobutanoic_acid This compound This compound N-Boc-4-aminobutanoic_acid->this compound 4-amino-3-cyanophenylacetylene 4-amino-3-cyanophenylacetylene 4-amino-3-cyanophenylacetylene->this compound Coupling_reagent Coupling Reagent (e.g., HATU), Base Coupling_reagent->this compound

Caption: Proposed synthetic workflow for this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the alkyl chain protons, the aromatic protons, and the amide protons.
¹³C NMR Resonances for the Boc carbonyl and tert-butyl carbons, the amide carbonyl carbon, the alkyl chain carbons, and the aromatic and alkyne carbons.
Mass Spec (ESI-MS) [M+H]⁺ peak at m/z 328.16, corresponding to the molecular formula C₁₈H₂₂N₃O₃⁺.
Purity (HPLC) >95%

Application in PROTAC Synthesis and Biological Signaling

This compound serves as a crucial linker to connect a warhead (a ligand that binds to the target protein) with an E3 ligase ligand. The following is a representative workflow for the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.

PROTAC Synthesis Workflow

Step 1: Deprotection of this compound The Boc protecting group is removed from this compound using a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM). This exposes the primary amine for subsequent coupling.

Step 2: Coupling with a POI Ligand The deprotected linker is then coupled to a carboxylic acid-functionalized ligand for the POI using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).

Step 3: Click Chemistry with an E3 Ligase Ligand The resulting intermediate, now containing the POI ligand and the alkyne-functionalized linker, is reacted with an azide-functionalized E3 ligase ligand (e.g., an azide derivative of pomalidomide for CRBN) via a CuAAC reaction. This "click" reaction is highly efficient and specific, yielding the final PROTAC molecule.

PROTAC_Synthesis_Workflow This compound This compound Deprotection Boc Deprotection (TFA/DCM) This compound->Deprotection Deprotected_Linker Deprotected Linker Deprotection->Deprotected_Linker Amide_Coupling Amide Coupling Deprotected_Linker->Amide_Coupling POI_Ligand POI Ligand (with -COOH) POI_Ligand->Amide_Coupling Intermediate POI Ligand-Linker Amide_Coupling->Intermediate Click_Chemistry CuAAC 'Click' Chemistry Intermediate->Click_Chemistry E3_Ligase_Ligand E3 Ligase Ligand (with -N₃) E3_Ligase_Ligand->Click_Chemistry PROTAC Final PROTAC Click_Chemistry->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Biological Signaling Pathway of the Resulting PROTAC

Once synthesized, the PROTAC molecule can enter the cell and induce the degradation of the target POI. The mechanism of action follows the cellular ubiquitin-proteasome pathway.

PROTAC_Signaling_Pathway cluster_cellular_environment Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Recycling PROTAC and E3 Ligase Recycling Ternary_Complex->Recycling Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Degradation->Recycling

Caption: Mechanism of action of a PROTAC molecule.

The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme (associated with the E3 ligase) to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, featuring a terminal alkyne for click chemistry and a protected amine for controlled synthesis, makes it an attractive building block for researchers in drug discovery. The ability to efficiently construct PROTACs using linkers like this compound is crucial for the development of novel therapeutics that can target and eliminate disease-causing proteins. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its application in the rapidly advancing field of targeted protein degradation.

References

The Strategic Role of Piperazine-C3-Amine Linkers in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC. While the specific term "APN-C3-NH-Boc" does not correspond to a standard chemical nomenclature, its constituent parts—a piperazine ring, a three-carbon (C3) alkyl chain, and a Boc-protected amine—represent a common and highly strategic linker motif in PROTAC design.

This technical guide provides an in-depth analysis of the use and significance of piperazine-C3-amine based linkers in the development of PROTACs. We will explore their impact on PROTAC properties, present quantitative data from relevant studies, detail experimental protocols for their synthesis and evaluation, and provide visualizations of key concepts and workflows.

The Functional Advantage of Piperazine-Containing Linkers

The incorporation of a piperazine ring into a PROTAC linker is a strategic choice driven by the need to optimize the molecule's overall performance. Compared to more flexible alkyl or PEG linkers, piperazine offers several distinct advantages:

  • Enhanced Rigidity and Conformational Control: The cyclic nature of piperazine imparts a degree of rigidity to the linker. This can pre-organize the PROTAC into a conformation that is more favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.

  • Improved Solubility and Physicochemical Properties: The presence of nitrogen atoms in the piperazine ring can improve the aqueous solubility of the PROTAC molecule, a common challenge for these relatively large and often lipophilic compounds. The basicity of the piperazine nitrogens can be modulated by nearby chemical groups, allowing for fine-tuning of the molecule's physicochemical properties to enhance cell permeability and bioavailability.[1][2][3][4]

  • Increased Metabolic Stability: Linking a piperazine ring via an amide bond can enhance metabolic stability by preventing N-dealkylation reactions, a common metabolic pathway for amines.[2]

  • Versatile Synthetic Handle: The piperazine scaffold provides a versatile platform for linker modification. The two nitrogen atoms can be functionalized to attach the POI and E3 ligase ligands and to introduce other chemical moieties to further optimize the PROTAC's properties. The use of a Boc-protected amine on the piperazine or an attached alkyl chain allows for a modular and controlled synthetic strategy.

Quantitative Analysis of Piperazine Linker Effects on PROTAC Efficacy

The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency. The following table summarizes data from a study on BRD4-targeting PROTACs that utilize a piperazine-containing linker, demonstrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax). These PROTACs employ a (+)-JQ1 warhead for BRD4 and a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase.

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
32 13239.081
33 1489.978
34 1560.094

Data sourced from "A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs".

The data clearly indicates that for this particular BRD4-targeting PROTAC series, a piperazine-containing linker with a length of 15 atoms (Compound 34 ) provides the optimal geometry for efficient ternary complex formation, resulting in the most potent degradation of BRD4.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental role of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The linker, in this case featuring a piperazine-C3-amine motif, is central to establishing the correct orientation and stability of this ternary complex.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Piperazine Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub transfer Ub Ubiquitin Ub->Ternary_Complex recruited to E2 E2 Enzyme E2->Ub loads Proteasome Proteasome Poly_Ub_POI->Proteasome recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process, from chemical synthesis to biological evaluation. A Boc-protected piperazine-C3-amine linker is a key building block in the modular synthesis of a PROTAC library.

Experimental_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Linker_Synth 1. Synthesize/Acquire Boc-Piperazine-C3-Amine Linker Couple_E3 2. Couple Linker to E3 Ligase Ligand Linker_Synth->Couple_E3 Deprotection 3. Boc Deprotection Couple_E3->Deprotection Couple_POI 4. Couple to POI Ligand Deprotection->Couple_POI Purification 5. Purification (HPLC) Couple_POI->Purification Western_Blot 6. Western Blot for Protein Degradation (DC50, Dmax) Purification->Western_Blot Cell_Viability 7. Cell Viability Assay Western_Blot->Cell_Viability Ternary_Complex_Assay 8. Ternary Complex Formation Assay (Optional) Cell_Viability->Ternary_Complex_Assay PK_Studies 9. Pharmacokinetic Studies (Optional) Ternary_Complex_Assay->PK_Studies

Caption: A representative experimental workflow for the synthesis and evaluation of a PROTAC.

Structure-Property Relationships of Piperazine Linkers

The chemical properties of the piperazine-containing linker directly impact the biological and pharmacological properties of the final PROTAC molecule. Understanding these relationships is key to rational PROTAC design.

Logical_Relationships Structure-Property Relationships of Piperazine Linkers Piperazine_Core Piperazine Core in Linker Rigidity Increased Rigidity Piperazine_Core->Rigidity Solubility Improved Solubility Piperazine_Core->Solubility Metabolic_Stability Enhanced Metabolic Stability Piperazine_Core->Metabolic_Stability Ternary_Complex Stable Ternary Complex Formation Rigidity->Ternary_Complex Bioavailability Improved Bioavailability Solubility->Bioavailability Metabolic_Stability->Bioavailability Efficacy Higher Degradation Efficacy (Lower DC50, Higher Dmax) Ternary_Complex->Efficacy Bioavailability->Efficacy

Caption: Logical relationships between piperazine linker properties and PROTAC efficacy.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of a PROTAC containing a piperazine-based linker. These protocols are based on established methodologies in the field.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a Piperazine Linker

This protocol describes a multi-step synthesis to generate a BRD4-targeting PROTAC, adapted from methodologies used for creating PROTACs with piperazine-containing linkers.

Step 1: Coupling of Boc-piperazine-propanoic acid to Pomalidomide

  • To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of 4-(tert-butoxycarbonyl)piperazine-1-propanoic acid (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine salt is used in the next step without further purification.

Step 3: Coupling to (+)-JQ1 Carboxylic Acid

  • To a solution of (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the deprotected amine salt from Step 2 (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by reverse-phase HPLC to yield the final PROTAC.

  • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blotting for BRD4 Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 8 or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or α-tubulin) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration.

    • Determine the DC50 and Dmax values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The use of piperazine-C3-amine based linkers is a sophisticated strategy in PROTAC design that goes beyond simple conjugation of the two ligands. By imparting rigidity, improving solubility, and enhancing metabolic stability, this linker motif can significantly improve the overall performance of a PROTAC. The quantitative data and experimental protocols provided in this guide highlight the importance of rational linker design and provide a framework for the development of novel and effective protein degraders. As the field of targeted protein degradation continues to evolve, the strategic use of functional linkers, such as those containing the piperazine scaffold, will undoubtedly play a pivotal role in the discovery of next-generation therapeutics.

References

The Strategic Role of the Alkyne Moiety in APN-C3-NH-Boc: A Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[] The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC.[][4] APN-C3-NH-Boc is an alkyl/ether-based PROTAC linker that offers a versatile platform for the synthesis of these targeted protein degraders. This technical guide provides an in-depth analysis of the core functionalities of this compound, with a particular focus on the strategic role of its terminal alkyne group in the synthesis of PROTACs.

Core Functionality of this compound

This compound, chemically known as tert-Butyl 3-(4-(2-cyanoethynyl)phenylcarbamoyl)propylcarbamate, is a bifunctional linker designed for the modular synthesis of PROTACs. Its structure incorporates two key reactive handles: a terminal alkyne group and a Boc-protected amine.

  • The Alkyne Group: A Gateway for "Click Chemistry" The terminal alkyne group is a key functional moiety that enables the facile and efficient conjugation of the linker to a molecule of interest, typically the POI ligand or the E3 ligase ligand. This is achieved through a highly reliable and specific reaction known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The CuAAC reaction forms a stable triazole ring, which serves as a robust connection within the final PROTAC structure. The specificity and high yield of this reaction make it ideal for the complex, multi-step syntheses often required in drug development.

  • The Boc-Protected Amine: A Controlled Linkage Point The other end of the this compound linker features a Boc (tert-butoxycarbonyl) protected amine. The Boc group is a widely used protecting group in organic synthesis that prevents the amine from undergoing unwanted reactions during the initial conjugation steps. This protecting group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to the other binding partner (either the POI or E3 ligase ligand) through standard amide bond formation or other suitable chemistries. This stepwise approach allows for a controlled and directional assembly of the PROTAC molecule.

The PROTAC Synthesis Workflow with this compound

The synthesis of a PROTAC using the this compound linker generally follows a two-step process involving the CuAAC reaction and a subsequent deprotection and coupling step.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Step 2: Boc Deprotection and Amide Coupling APN_C3_NH_Boc This compound (Alkyne) CuAAC_Reaction Cu(I) Catalyst Sodium Ascorbate Ligand (e.g., THPTA) APN_C3_NH_Boc->CuAAC_Reaction Azide_Ligand Azide-functionalized Ligand (POI or E3 Ligase) Azide_Ligand->CuAAC_Reaction Intermediate PROTAC Intermediate (Boc-protected) CuAAC_Reaction->Intermediate Deprotection Acidic Conditions (e.g., TFA in DCM) Intermediate->Deprotection Deprotected_Intermediate Deprotected Intermediate (Primary Amine) Deprotection->Deprotected_Intermediate Amide_Coupling Coupling Agents (e.g., HATU, DIPEA) Deprotected_Intermediate->Amide_Coupling Carboxylic_Acid_Ligand Carboxylic Acid-functionalized Ligand (E3 Ligase or POI) Carboxylic_Acid_Ligand->Amide_Coupling Final_PROTAC Final PROTAC Molecule Amide_Coupling->Final_PROTAC

General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of a PROTAC using this compound. Disclaimer: These are generalized protocols and may require optimization for specific substrates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the this compound linker to an azide-functionalized ligand.

Reagent Stock Concentration Volume Final Concentration
This compound10 mM in DMSO10 µL1 mM
Azide-functionalized Ligand10 mM in DMSO10 µL1 mM
Copper(II) Sulfate50 mM in H₂O1 µL0.5 mM
Sodium Ascorbate100 mM in H₂O (freshly prepared)5 µL5 mM
THPTA (optional ligand)50 mM in H₂O1 µL0.5 mM
Reaction Solvent (e.g., DMSO/H₂O 1:1) -73 µL-
Total Volume -100 µL -

Procedure:

  • In a microcentrifuge tube, combine the this compound and the azide-functionalized ligand.

  • Add the reaction solvent and vortex briefly.

  • If using a ligand, add the THPTA solution.

  • Add the copper(II) sulfate solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Vortex the reaction mixture and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC.

Boc Deprotection

This protocol describes the removal of the Boc protecting group from the PROTAC intermediate.

Reagent Concentration Volume
Boc-protected PROTAC Intermediate-1 equivalent
Dichloromethane (DCM)-Sufficient to dissolve
Trifluoroacetic Acid (TFA)-20-50% v/v in DCM

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TFA/DCM solution dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure. The crude amine salt is typically used in the next step without further purification.

Signaling Pathway: The PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule can be introduced to a biological system to induce the degradation of the target protein. The PROTAC acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Release Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Ub_POI Polyubiquitinated POI Polyubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Mechanism of action for a PROTAC molecule.

Conclusion

This compound is a valuable tool for the construction of PROTACs. The strategic placement of a terminal alkyne and a Boc-protected amine allows for a modular and controlled synthesis of these potent protein degraders. The alkyne group, in particular, provides a highly efficient and specific handle for conjugation via the copper-catalyzed azide-alkyne cycloaddition reaction. Understanding the role of these functional groups and the associated synthetic methodologies is crucial for researchers and scientists working at the forefront of targeted protein degradation and novel therapeutic development.

References

The Strategic Role of the Boc Protecting Group in the Synthesis of APN-C3-NH-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules, particularly those with multiple functional groups, necessitates a strategic approach to control reactivity and ensure the desired chemical transformations. In the multi-step synthesis of APN-C3-NH-Boc, a valuable bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs), the tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role. This guide elucidates the function of the Boc group in the synthesis of this compound, providing a detailed examination of the experimental protocols and the underlying chemical principles.

The Indispensable Guardian: Function of the Boc Protecting Group

The core function of the Boc group in the synthesis of this compound, chemically known as tert-Butyl 3-(4-(2-cyanoethynyl)phenylcarbamoyl)propylcarbamate, is to temporarily mask the reactivity of a primary amine.[1][2] This protection is crucial for preventing unwanted side reactions during the key bond-forming steps of the synthesis. The Boc group is an acid-labile protecting group, meaning it is stable under neutral and basic conditions but can be readily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2]

The synthesis of this compound logically proceeds through the coupling of two key fragments: a Boc-protected amino-containing aliphatic chain and a functionalized aniline derivative. The Boc group ensures that the primary amine on the aliphatic linker does not interfere with the formation of the amide bond.

A Plausible Synthetic Pathway

A logical synthetic route for this compound involves two main stages: the formation of a Boc-protected amide intermediate and the subsequent introduction of the cyanoethynyl functionality.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

Detailed methodologies for the key transformations are outlined below. These protocols are based on established synthetic procedures for similar molecules.

Boc Protection of the Amino Linker (if starting from GABA)

This initial step ensures the selective reactivity of the carboxylic acid group in the subsequent amide coupling.

Protocol:

  • Dissolve gamma-aminobutyric acid (GABA) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.2 equivalents) and stir until the GABA is fully dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-GABA.

Amide Coupling Reaction

This step forms the central anilide linkage. The Boc group on the GABA derivative prevents its amine from reacting, forcing the desired reaction between the carboxylic acid and the aniline.

Protocol:

  • Dissolve Boc-GABA (1.0 equivalent), 4-iodoaniline (1.0 equivalent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Sonogashira Coupling and Cyanation

This final stage introduces the reactive alkyne functionality. The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[3]

Protocol:

  • To a solution of Intermediate 1 (1.0 equivalent) in a mixture of triethylamine and DMF, add trimethylsilylacetylene (1.5 equivalents).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.1 equivalents).

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours under an inert atmosphere.

  • After completion, cool the reaction mixture, filter through a pad of celite, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Intermediate 2.

  • Dissolve Intermediate 2 in methanol and add potassium carbonate (2.0 equivalents). Stir at room temperature for 2 hours to remove the trimethylsilyl (TMS) protecting group.

  • After deprotection is complete (monitored by TLC), filter and concentrate the solution.

  • The resulting terminal alkyne is then subjected to cyanation. Dissolve the alkyne in DMF and add copper(I) cyanide (1.2 equivalents).

  • Heat the reaction to 100-120°C and stir for 6-8 hours.

  • Cool the reaction, pour it into a solution of ferric chloride and HCl to decompose the copper salts, and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is critical for the overall yield of the synthesis. The following table summarizes typical quantitative data for these steps under various conditions.

Reaction StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Boc Protection Boc₂O, NaOHDioxane/H₂O0 to RT12-18>95General Procedure
Boc Deprotection Trifluoroacetic Acid (TFA)Dichloromethane (DCM)RT1-2>95
Boc Deprotection 4M HCl in DioxaneDioxaneRT2-4>90
Boc Deprotection Oxalyl ChlorideMethanolRT1-4up to 90

Signaling Pathways and Experimental Workflows

The logic of using a protecting group strategy is fundamental to multi-step organic synthesis. The following diagram illustrates the decision-making process for employing the Boc protecting group.

Boc_Protection_Decision Start Start Synthesis of This compound HasAmine Does the aliphatic linker contain a primary amine? Start->HasAmine IsReactive Is the amine nucleophilic and likely to interfere with subsequent reactions? HasAmine->IsReactive Yes Proceed Proceed with amide coupling and other synthetic steps. HasAmine->Proceed No Protect Protect the amine with a suitable protecting group. IsReactive->Protect Yes IsReactive->Proceed No ChooseBoc Select the Boc group due to its stability in basic/neutral conditions and acid lability. Protect->ChooseBoc ChooseBoc->Proceed Deprotect Deprotect the amine under acidic conditions (if required for the final molecule's application). Proceed->Deprotect End Final Product Deprotect->End

Caption: Decision workflow for using the Boc protecting group.

The experimental workflow for a typical Boc deprotection step is illustrated below.

Boc_Deprotection_Workflow cluster_workflow Boc Deprotection Workflow Step1 Step 1: Dissolution Dissolve Boc-protected compound in an appropriate solvent (e.g., DCM). Step2 Step 2: Acid Addition Add deprotecting agent (e.g., TFA) dropwise at 0°C. Step1->Step2 Step3 Step 3: Reaction Stir at room temperature for 1-2 hours. Monitor by TLC. Step2->Step3 Step4 Step 4: Work-up Concentrate in vacuo. Neutralize with a weak base (e.g., NaHCO3). Extract with an organic solvent. Step3->Step4 Step5 Step 5: Isolation Dry the organic layer. Concentrate to obtain the deprotected amine. Step4->Step5

Caption: Experimental workflow for Boc deprotection.

References

APN-C3-NH-Boc: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of APN-C3-NH-Boc, an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker. Due to the limited availability of direct experimental data for this compound, this guide leverages information from structurally similar compounds and general principles of organic chemistry to provide a robust framework for its handling and use in research and development.

Core Properties of this compound

This compound, with the systematic name tert-Butyl (3-(4-(2-cyanoethynyl)phenylcarbamoyl)propyl)carbamate, is a valuable tool in the synthesis of PROTAC molecules. Its structure incorporates a terminal alkyne group, making it suitable for click chemistry reactions, and a Boc-protected amine, which allows for controlled, sequential synthesis strategies. Understanding its solubility and stability is paramount for its effective application in the laboratory.

Solubility Characteristics

Table 1: Estimated Solubility of this compound

Solvent/Solvent SystemEstimated SolubilityRemarks
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLHigh solubility is expected.
N,N-Dimethylformamide (DMF)SolubleExpected to be readily soluble.
Dichloromethane (DCM)SolubleExpected to be readily soluble.
MethanolSparingly solubleLower solubility expected compared to DMSO or DMF.
WaterInsolubleThe presence of the Boc group and the aromatic ring significantly reduces aqueous solubility.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mLThis formulation is commonly used for in vivo studies and is likely to solubilize this compound effectively.
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLAn alternative formulation for in vivo administration.
10% DMSO / 90% Corn Oil≥ 2.5 mg/mLA lipid-based formulation suitable for certain routes of administration.

Experimental Protocol for Solubility Determination:

A standard method for determining the solubility of a compound like this compound involves the following steps:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

G Experimental Workflow for Solubility Determination cluster_prep Solution Preparation cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute aliquot D->E F Analyze by HPLC-UV E->F G Determine solubility F->G

Caption: Workflow for determining the solubility of this compound.

Stability Characteristics

The stability of this compound is largely dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known to be stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.

Table 2: Stability Profile of this compound

ConditionStabilityDegradation Pathway
pH
Acidic (pH < 4)UnstableCleavage of the Boc group to yield the free amine.
Neutral (pH 6-8)StableExpected to be stable for extended periods.
Basic (pH > 9)StableThe Boc group is generally stable to basic conditions.
Temperature
Room TemperatureStableExpected to be stable when stored properly.
Elevated Temperature (>40°C)Potential for degradationLong-term exposure to high temperatures may lead to decomposition.
Light
Ambient LightLikely StableNo specific photosensitivity is reported, but protection from light is good practice.
Storage
-20°C to -80°CRecommendedFor long-term storage, especially in solution, to minimize degradation.

Experimental Protocol for Stability Assessment (Forced Degradation Study):

Forced degradation studies are essential to understand the intrinsic stability of a molecule. A typical protocol would involve:

  • Sample Preparation: Prepare solutions of this compound in various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, water at neutral pH, and 3% H₂O₂ for oxidative stress). Include a control sample in a neutral, non-degrading solvent.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40-60°C) for a defined period.

  • Time-Point Analysis: At specific time points, withdraw aliquots from each condition.

  • Quenching: Neutralize the acidic and basic samples to stop the degradation process.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. A mass spectrometer can be coupled to the HPLC (LC-MS) to identify the degradation products.

  • Data Evaluation: Quantify the amount of remaining this compound and the formation of degradation products over time.

G Signaling Pathway of Boc Group Cleavage APN_Boc This compound Carbocation tert-Butyl Cation APN_Boc->Carbocation Acidic Conditions H_plus H+ APN_NH2 Deprotected APN-C3-NH2 Carbocation->APN_NH2 CO2 CO2 Carbocation->CO2 Isobutylene Isobutylene Carbocation->Isobutylene

Caption: Acid-catalyzed deprotection of the Boc group in this compound.

Recommendations for Handling and Storage

  • Storage of Solid: Store solid this compound at -20°C for long-term stability.

  • Storage of Solutions: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.

  • Handling: When preparing solutions, if precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution. Always use appropriate personal protective equipment (PPE) when handling the compound.

This technical guide provides a foundational understanding of the solubility and stability of this compound. Researchers are encouraged to perform their own specific validation experiments to ensure the compound's suitability for their intended applications.

The Architect's Guide to Targeted Protein Degradation: Core Concepts of PROTAC Design Featuring APN-C3-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutics

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered to completely remove disease-causing proteins from the cell. This is achieved by hijacking the cell's own quality control machinery, the ubiquitin-proteasome system (UPS), to tag specific proteins for degradation.[1][2] This in-depth guide will delve into the fundamental principles of PROTAC design, with a special focus on the utility of the versatile linker, APN-C3-NH-Boc, in constructing these powerful molecules.

Core Concepts of PROTAC Design

A PROTAC is a heterobifunctional molecule composed of three key components:

  • A Warhead: This is a ligand that specifically binds to the protein of interest (POI), the target protein intended for degradation.

  • An E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase, a key enzyme in the UPS.

  • A Linker: This chemical bridge connects the warhead and the E3 ligase ligand, and its composition and length are critical for the PROTAC's efficacy.

The judicious combination of these three elements is paramount for the successful design of a potent and selective PROTAC.[3]

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The action of a PROTAC is a catalytic process initiated by the formation of a ternary complex, consisting of the POI, the PROTAC molecule, and an E3 ligase.[4][5] This induced proximity brings the E3 ligase close to the POI, facilitating the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can participate in further rounds of degradation, making it a highly efficient, event-driven therapeutic.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

The Crucial Role of the Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's biological activity. Its length, rigidity, and chemical composition influence key properties such as:

  • Ternary Complex Formation and Stability: The linker must be of an optimal length and flexibility to allow for the favorable protein-protein interactions between the POI and the E3 ligase within the ternary complex.

  • Physicochemical Properties: The linker impacts the PROTAC's solubility, cell permeability, and metabolic stability.

  • Degradation Efficacy: The choice of linker can significantly affect the potency (DC50) and maximum level of degradation (Dmax) of the PROTAC.

This compound: A Versatile Tool for PROTAC Synthesis

This compound is an alkyl/ether-based PROTAC linker that features a terminal alkyne group. This functionality makes it an ideal component for the modular synthesis of PROTACs using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and reliable "click chemistry" reaction. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for controlled, stepwise synthesis, preventing unwanted side reactions.

Chemical Structure of this compound:

  • APN: This part of the name is a proprietary designation.

  • C3: Refers to a three-carbon (propyl) chain.

  • NH-Boc: Indicates a Boc-protected amine group.

The presence of the alkyne group in this compound allows for the straightforward conjugation to a molecule containing an azide group, facilitating the rapid assembly of a diverse library of PROTACs for optimization studies.

Quantitative Data in PROTAC Design

The evaluation of a PROTAC's performance relies on key quantitative metrics, primarily the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The tables below summarize representative data for PROTACs with different linker types, highlighting the impact of linker composition and length on degradation efficacy.

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No Degradation-
12Submicromolar> 90
21396
2929276

Table 2: Degradation Efficacy of BTK PROTACs with Varying Linkers

PROTACLinker TypeDC50 (nM)Dmax (%)
NC-1Non-covalent2.297
IR-1Irreversible CovalentPotent> 90
IR-2Irreversible CovalentPotent> 90
RC-3Reversible CovalentPotent> 90

Experimental Protocols

The development of a successful PROTAC involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments in the PROTAC discovery workflow.

PROTAC Synthesis via CuAAC Click Chemistry (with an Alkyne-Linker like this compound)

This protocol outlines the general steps for synthesizing a PROTAC using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Preparation of Precursors:

    • Synthesize the POI ligand functionalized with an azide group.

    • Synthesize the E3 ligase ligand.

    • Couple the E3 ligase ligand to the this compound linker. This typically involves deprotection of the Boc group to reveal the free amine, followed by an amide coupling reaction.

  • CuAAC Reaction:

    • Dissolve the azide-functionalized POI ligand (1 equivalent) and the alkyne-containing E3 ligase-linker conjugate (1 equivalent) in a suitable solvent (e.g., a mixture of t-BuOH and water).

    • Add a freshly prepared solution of a reducing agent, such as sodium ascorbate (0.3 equivalents), to the reaction mixture.

    • Add a solution of a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 equivalents). The ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.

    • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the final PROTAC.

Western Blotting for Protein Degradation

This is a standard technique to quantify the levels of the target protein after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (typically 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the POI, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ternary complex.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters (KD, ΔH, and stoichiometry) of the binary and ternary interactions.

  • Surface Plasmon Resonance (SPR): Immobilizes one of the proteins on a sensor chip and flows the other components over the surface to measure the binding kinetics (kon and koff) and affinity (KD).

  • Biolayer Interferometry (BLI): Similar to SPR, this technique measures changes in the interference pattern of light reflected from the sensor tip to monitor binding events in real-time.

  • NanoBRET™ Assay: A cell-based proximity assay that measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled HaloTag® fusion protein upon PROTAC-induced interaction.

Ubiquitination Assays

These assays are used to confirm that the PROTAC induces the ubiquitination of the POI.

  • Immunoprecipitation-Western Blot (IP-Western): The POI is immunoprecipitated from cell lysates, and the ubiquitinated forms are detected by Western blotting using an anti-ubiquitin antibody.

  • In Vitro Ubiquitination Assays: Recombinant E1, E2, E3 ligase, POI, ubiquitin, and ATP are incubated with the PROTAC, and the ubiquitination of the POI is assessed by Western blot.

Visualization of Workflows and Logical Relationships

PROTAC Discovery and Optimization Workflow

The development of a potent and selective PROTAC is an iterative process involving design, synthesis, and biological evaluation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Target_Selection Target & E3 Ligase Selection Ligand_Identification Identify POI & E3 Ligase Ligands Target_Selection->Ligand_Identification Linker_Design Linker Design (e.g., using this compound) Ligand_Identification->Linker_Design PROTAC_Synthesis PROTAC Synthesis (e.g., Click Chemistry) Linker_Design->PROTAC_Synthesis Ternary_Complex_Assay Ternary Complex Formation Assays PROTAC_Synthesis->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assays Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assays (Western Blot) Ubiquitination_Assay->Degradation_Assay Cellular_Activity Cellular Activity & Toxicity Assays Degradation_Assay->Cellular_Activity Optimization Optimization (Structure-Activity Relationship) Cellular_Activity->Optimization Iterate Lead_Candidate Lead Candidate Cellular_Activity->Lead_Candidate Success Optimization->Linker_Design

PROTAC Discovery Workflow
Logical Relationships in PROTAC Design

The design of a PROTAC involves a series of logical considerations to maximize the probability of success.

PROTAC_Design_Logic cluster_inputs Initial Inputs cluster_linker Linker Considerations cluster_outcomes Desired Outcomes POI_Ligand POI Ligand (Warhead) PROTAC_Molecule PROTAC Molecule POI_Ligand->PROTAC_Molecule E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC_Molecule Linker_Type Linker Type (e.g., Alkyl/Ether) Linker_Type->PROTAC_Molecule Linker_Length Linker Length Linker_Length->PROTAC_Molecule Attachment_Point Attachment Points Attachment_Point->PROTAC_Molecule Ternary_Stability Stable Ternary Complex PROTAC_Molecule->Ternary_Stability Good_PK Favorable ADME Properties PROTAC_Molecule->Good_PK High_Potency High Potency & Efficacy (Low DC50, High Dmax) PROTAC_Molecule->High_Potency

Logical Relationships in PROTAC Design

Conclusion

The field of targeted protein degradation is rapidly evolving, and PROTACs are at the forefront of this therapeutic revolution. A deep understanding of the core design principles, coupled with the strategic use of versatile chemical tools like the this compound linker, is essential for the successful development of these next-generation medicines. By systematically evaluating the interplay between the warhead, E3 ligase ligand, and linker, researchers can unlock the full potential of PROTACs to target and eliminate previously "undruggable" proteins, offering new hope for patients with a wide range of diseases.

References

Methodological & Application

Synthesis of a Representative PROTAC: A Detailed Protocol for Beginners

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a comprehensive, step-by-step protocol for the synthesis of a model Proteolysis Targeting Chimera (PROTAC). For the purpose of this guide, we will detail the synthesis of a PROTAC comprising the BRD4 ligand JQ1, a 3-carbon alkyl linker, and the Cereblon (CRBN) E3 ligase ligand, pomalidomide. This model, herein referred to as JQ1-C3-Pomalidomide, serves as an exemplary workflow for researchers new to PROTAC synthesis.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[][] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5] This event-driven, catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors.

Principle of the Synthesis

The synthesis of the JQ1-C3-Pomalidomide PROTAC will be carried out in a linear, multi-step fashion. The general strategy involves the sequential coupling of the three components: the POI ligand (JQ1), the linker, and the E3 ligase ligand (pomalidomide). A key building block for the linker is N-Boc-3-aminopropan-1-ol, which allows for the controlled, stepwise assembly of the PROTAC.

The overall synthetic workflow can be summarized as follows:

  • Synthesis of the Linker-E3 Ligase Ligand Intermediate: Pomalidomide is reacted with a derivative of the C3 linker.

  • Coupling of the POI Ligand: A carboxylic acid derivative of JQ1 is activated and then coupled to the free amine of the linker-pomalidomide intermediate.

  • Final Deprotection: Removal of any protecting groups to yield the final PROTAC.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the general mechanism of action for a PROTAC and the synthetic workflow for the JQ1-C3-Pomalidomide PROTAC.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI PROTAC_Synthesis_Workflow JQ1-C3-Pomalidomide PROTAC Synthesis Workflow cluster_step1 Step 1: Synthesis of JQ1-acid cluster_step2 Step 2: Synthesis of Linker-Pomalidomide cluster_step3 Step 3: Coupling and Deprotection JQ1_ester JQ1 Ester Hydrolysis LiOH, THF/H2O JQ1_ester->Hydrolysis JQ1_acid JQ1-COOH Hydrolysis->JQ1_acid Pomalidomide Pomalidomide Alkylation K2CO3, DMF Pomalidomide->Alkylation Linker_precursor 1-bromo-3-chloropropane Linker_precursor->Alkylation Linker_Pomalidomide Pomalidomide-C3-Br Alkylation->Linker_Pomalidomide JQ1_acid_node JQ1-COOH Coupling HATU, DIPEA, DMF JQ1_acid_node->Coupling Linker_Pomalidomide_node Pomalidomide-C3-NH-Boc Linker_Pomalidomide_node->Coupling Protected_PROTAC JQ1-C3(Boc)-Pomalidomide Coupling->Protected_PROTAC Deprotection TFA, DCM Protected_PROTAC->Deprotection Final_PROTAC JQ1-C3-Pomalidomide PROTAC Deprotection->Final_PROTAC

References

Application Notes and Protocols: A Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with tert-butyl (3-azidopropyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. This reaction's reliability, high yields, and tolerance to a wide range of functional groups have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][2] The use of building blocks such as tert-butyl (3-azidopropyl)carbamate (commonly referred to as APN-C3-NH-Boc) provides a versatile platform for synthesizing molecules with a protected amine functionality. This primary amine can be revealed in a subsequent deprotection step, allowing for further conjugation or modification, making it highly valuable for creating complex molecular architectures and bioconjugates.

This document provides a detailed protocol for the CuAAC reaction between this compound and a model alkyne, phenylacetylene. It also outlines the subsequent deprotection of the Boc group to yield a primary amine-functionalized triazole.

Reaction Scheme

The overall two-step process involves the initial CuAAC reaction followed by the deprotection of the Boc group.

Reaction_Scheme Azide This compound (tert-butyl (3-azidopropyl)carbamate) Plus1 + Alkyne Phenylacetylene Boc_Triazole Boc-Protected Triazole Alkyne->Boc_Triazole CuSO4, Na-Ascorbate THF/H2O, rt Amine_Triazole Amine-Functionalized Triazole Boc_Triazole->Amine_Triazole TFA, DCM rt Plus2 + Byproducts CO2 + Isobutylene

Caption: Overall reaction scheme for the CuAAC of this compound and subsequent Boc deprotection.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the synthesis of tert-butyl (3-(4-phenyl-1H-1,2,3-triazol-1-yl)propyl)carbamate.

Materials:

  • tert-butyl (3-azidopropyl)carbamate (this compound)

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (Na-Asc)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve tert-butyl (3-azidopropyl)carbamate (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of THF and deionized water (to a final concentration of approximately 0.1 M with respect to the azide).

  • Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.1 eq). The sodium ascorbate should be added as a freshly prepared aqueous solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, add saturated aqueous ammonium chloride to the reaction mixture to quench the reaction and complex with the copper catalyst.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure tert-butyl (3-(4-phenyl-1H-1,2,3-triazol-1-yl)propyl)carbamate as a white solid.

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the primary amine.

Materials:

  • tert-butyl (3-(4-phenyl-1H-1,2,3-triazol-1-yl)propyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve the Boc-protected triazole (1.0 eq) in dichloromethane (to a final concentration of approximately 0.1 M).

  • Deprotection: To the stirred solution, add trifluoroacetic acid (10-20 eq) dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude amine-functionalized triazole.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data for the described protocols.

Table 1: Reagents and Conditions for CuAAC Reaction

Reagent/ParameterMolar Equivalence/Value
This compound1.0
Phenylacetylene1.1
CuSO₄·5H₂O0.05
Sodium Ascorbate0.1
SolventTHF/H₂O (1:1)
TemperatureRoom Temperature
Reaction Time2-12 hours
Typical Yield85-95%

Table 2: Reagents and Conditions for Boc Deprotection

Reagent/ParameterMolar Equivalence/Value
Boc-Protected Triazole1.0
Trifluoroacetic Acid (TFA)10-20
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time1-4 hours
Typical Yield90-98%

Visualizations

CuAAC Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper(I)-catalyzed azide-alkyne cycloaddition.

CuAAC_Mechanism CuII Cu(II) CuI Cu(I) CuII->CuI Sodium Ascorbate Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Triazolide Copper Triazolide Metallacycle->Triazolide Triazolide->CuI Regeneration of Catalyst Product 1,4-Disubstituted Triazole Triazolide->Product + H+

Caption: Catalytic cycle of the CuAAC reaction.

Experimental Workflow

This diagram outlines the complete experimental workflow from the starting materials to the final functionalized amine.

Experimental_Workflow Start Start: This compound & Phenylacetylene CuAAC CuAAC Reaction (Protocol 1) Start->CuAAC Workup1 Aqueous Work-up & Extraction CuAAC->Workup1 Purification1 Column Chromatography Workup1->Purification1 Boc_Product Isolated Boc-Protected Triazole Purification1->Boc_Product Deprotection Boc Deprotection (Protocol 2) Boc_Product->Deprotection Workup2 Neutralization & Extraction Deprotection->Workup2 Final_Product Final Amine-Functionalized Triazole Workup2->Final_Product Further_Func Further Functionalization (e.g., Amide Coupling) Final_Product->Further_Func

Caption: Step-by-step experimental workflow.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction with this compound provides a robust and efficient method for the synthesis of triazoles containing a protected primary amine. The subsequent deprotection under acidic conditions cleanly affords the free amine, which serves as a valuable handle for further molecular elaboration. The protocols and data presented herein offer a comprehensive guide for researchers in drug discovery and chemical biology to utilize this versatile chemical transformation.

References

Application Notes and Protocols for APN-C3-NH-Boc Deprotection in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention by inducing the degradation of specific target proteins. The synthesis of these complex molecules often involves a multi-step process, frequently employing protecting groups to mask reactive functionalities. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and facile cleavage under acidic conditions.

This application note provides detailed protocols and comparative data for the deprotection of the Boc group from amine linkers, specifically focusing on structures similar to APN-C3-NH-Boc (tert-Butyl 3-(4-(2-cyanoethynyl)phenylcarbamoyl)propylcarbamate), a common linker motif in PROTAC synthesis. The selection of an appropriate deprotection method is critical to ensure high yields and to avoid the degradation of other sensitive functional groups within the PROTAC molecule, such as the warhead or the E3 ligase ligand.

Deprotection Methods Overview

The removal of the Boc protecting group is typically achieved under acidic conditions. The most common reagents are Trifluoroacetic acid (TFA) and Hydrogen chloride (HCl) in an organic solvent like dioxane. However, for PROTACs containing acid-labile functional groups, milder or alternative deprotection strategies may be necessary.

Quantitative Data Summary

The following table summarizes common deprotection methods for Boc-protected amines relevant to PROTAC synthesis, providing typical reaction conditions and expected yields.

Deprotection MethodReagents and ConditionsTypical Reaction TimeTypical Yield (%)Notes
Standard Acidic
Trifluoroacetic Acid (TFA)20-50% TFA in Dichloromethane (DCM)30-60 min>95%Highly effective and common. Volatility of TFA simplifies work-up. Can cleave other acid-sensitive groups.
Hydrogen Chloride (HCl)4M HCl in 1,4-Dioxane15-60 min>95%Fast and efficient. Provides the amine as an HCl salt, which can be advantageous for purification. Dioxane is a peroxide-former and requires careful handling.[1][2][3][4][5]
Mild Acidic
p-Toluenesulfonic acid (p-TsOH)Stoichiometric p-TsOH in EtOAc, 50-60 °C1-3 hours80-95%Milder than TFA or HCl. May result in a crystalline salt.
Alternative Methods
Oxalyl Chloride in Methanol1-3 equivalents of Oxalyl Chloride in Methanol, Room Temperature1-4 hoursup to 90%Suitable for substrates with highly acid-sensitive functional groups.
Catalyst-free in WaterRefluxing waterVariableHighAn environmentally friendly "green" method, but substrate solubility can be a limitation.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in DCM

This protocol is a standard and highly efficient method for Boc deprotection.

Materials:

  • Boc-protected PROTAC intermediate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

  • Optional but recommended: To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3 x 10 mL).

  • For isolation of the free amine, carefully neutralize the residue by dissolving it in DCM and washing with saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine. The product is often obtained as a TFA salt if the neutralization step is omitted, which can be used directly in the subsequent coupling step.

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This is another robust and rapid method for Boc deprotection, yielding the amine hydrochloride salt.

Materials:

  • Boc-protected PROTAC intermediate

  • 4M HCl in 1,4-Dioxane solution

  • Methanol (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in a minimal amount of a suitable solvent like DCM or Methanol.

  • To the stirred solution, add 4M HCl in 1,4-Dioxane (typically 4-10 equivalents of HCl). A 1:1 mixture of the HCl/dioxane solution and methanol can also be effective.

  • Stir the reaction at room temperature for 15-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting residue is the amine hydrochloride salt. To precipitate the salt, triturate the residue with cold diethyl ether, and collect the solid by filtration.

  • Dry the solid under vacuum. The resulting amine hydrochloride salt is often used directly in the next synthetic step after a simple filtration and drying.

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This method is suitable for substrates containing highly acid-labile functional groups that are not compatible with strong acids like TFA or HCl.

Materials:

  • Boc-protected PROTAC intermediate

  • Methanol, anhydrous

  • Oxalyl chloride

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • At room temperature, add oxalyl chloride (1-3 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Couple_Warhead_Linker Couple Warhead to Boc-Linker Start->Couple_Warhead_Linker Boc_Deprotection Boc Deprotection Couple_Warhead_Linker->Boc_Deprotection Couple_E3_Ligand Couple to E3 Ligase Ligand Boc_Deprotection->Couple_E3_Ligand Purification Purification Couple_E3_Ligand->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: A generalized workflow for PROTAC synthesis highlighting the Boc deprotection step.

Deprotection_Decision_Tree Start Acid-Labile Groups Present? Yes Yes Start->Yes Yes No No Start->No No Mild_Method Substrate Solubility in Water? Yes->Mild_Method Standard_Acid Use Standard Acidic Method (TFA or HCl) No->Standard_Acid Yes_Mild Yes Mild_Method->Yes_Mild Yes No_Mild No Mild_Method->No_Mild No Aqueous_Method Consider Aqueous Deprotection Yes_Mild->Aqueous_Method Oxalyl_Chloride Use Mild Method (e.g., Oxalyl Chloride) No_Mild->Oxalyl_Chloride

Caption: A decision tree for selecting an appropriate Boc deprotection method.

Conclusion

The successful synthesis of PROTACs relies on the strategic use and removal of protecting groups. The deprotection of Boc-protected amine linkers is a critical step that requires careful consideration of the overall molecular structure. While standard acidic methods using TFA or HCl in dioxane are highly efficient for robust substrates, the presence of acid-labile functionalities in the warhead or E3 ligase ligand necessitates the use of milder conditions. The protocols and comparative data provided in this application note serve as a comprehensive guide for researchers to select and execute the most suitable Boc deprotection strategy for their specific PROTAC synthesis, thereby optimizing yields and ensuring the integrity of the final molecule.

References

Application Notes and Protocols for the Synthesis of Novel PROTACs Utilizing APN-C3-NH-Boc for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Utilizing APN-C3-NH-Boc in the Synthesis of Novel PROTACs for Cancer Research

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in diseases such as cancer.[] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation.

This compound, with the chemical name tert-Butyl 3-(4-(2-cyanoethynyl)phenylcarbamoyl)propylcarbamate, is a versatile linker for PROTAC synthesis. It features a Boc-protected amine for controlled, sequential attachment and a terminal alkyne group, making it ideally suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction. This allows for the modular and efficient assembly of PROTAC libraries.

This document provides detailed application notes and protocols for the synthesis of a novel, exemplary PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target, using this compound as a key linker component.

Exemplary PROTAC Design: Targeting BRD4

For the purpose of these application notes, we will describe the synthesis of a hypothetical BRD4-degrading PROTAC, designated as BRD4-DEG-1 . This PROTAC will consist of three key components:

  • Warhead: JQ1, a potent and well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, including BRD4.

  • E3 Ligase Ligand: Pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

  • Linker: Derived from this compound, connecting JQ1 and pomalidomide.

The synthetic strategy involves the preparation of an azide-functionalized JQ1 derivative and its subsequent coupling with the alkyne-containing this compound linker, which has been pre-conjugated to pomalidomide.

Signaling Pathway and Mechanism of Action

BRD4 is a key transcriptional co-activator that plays a critical role in the expression of several oncogenes, including c-MYC. By recruiting BRD4 to the CRBN E3 ligase, BRD4-DEG-1 induces the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the downregulation of c-MYC and cell cycle arrest in cancer cells.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_downstream Downstream Effects PROTAC BRD4-DEG-1 Ternary_Complex BRD4 :: PROTAC :: CRBN Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 cMYC c-MYC Oncogene Expression Degraded_BRD4->cMYC Downregulation Cell_Cycle Cell Cycle Progression cMYC->Cell_Cycle Inhibition Apoptosis Apoptosis Cell_Cycle->Apoptosis Induction

Caption: Mechanism of action for BRD4-DEG-1.

Quantitative Data (Illustrative)

The following tables summarize representative data for a BRD4-targeting PROTAC synthesized using a click chemistry approach. This data is for illustrative purposes and is based on typical values reported in the literature for potent BRD4 degraders.

Table 1: In Vitro Degradation of BRD4 by BRD4-DEG-1

Cell LineTreatment Time (hours)DC50 (nM)Dmax (%)
MV4-11 (AML)245.2>95
HeLa (Cervical Cancer)2412.8>90
22Rv1 (Prostate Cancer)2425.1>85

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of BRD4-DEG-1

Cell LineTreatment Time (hours)IC50 (nM)
MV4-11 (AML)721.5
HeLa (Cervical Cancer)728.9
22Rv1 (Prostate Cancer)7218.4

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-Linker Intermediate

This protocol describes the coupling of pomalidomide with the this compound linker.

Synthesis_Step1 Pomalidomide Pomalidomide Intermediate_1 Pomalidomide-APN-C3-NH-Boc (Boc-protected) Pomalidomide->Intermediate_1 HATU, DIPEA, DMF APN_C3_NH_Boc This compound APN_C3_NH_Boc->Intermediate_1 Intermediate_2 Pomalidomide-APN-C3-NH2 (Amine-functionalized) Intermediate_1->Intermediate_2 Boc Deprotection Deprotection TFA, DCM Deprotection->Intermediate_2

Caption: Synthesis of the pomalidomide-linker intermediate.

Materials:

  • Pomalidomide

  • This compound (tert-Butyl 3-(4-(2-cyanoethynyl)phenylcarbamoyl)propylcarbamate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of this compound (1.1 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected pomalidomide-linker intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with DCM (3x) to remove residual TFA.

    • The resulting amine-functionalized pomalidomide-linker intermediate is used in the next step without further purification.

Protocol 2: Synthesis of Azide-Functionalized JQ1

This protocol describes the modification of JQ1 to introduce an azide group for click chemistry.

Materials:

  • (+)-JQ1

  • 2-Azidoacetic acid

  • HATU

  • DIPEA

  • DMF, anhydrous

  • Reagents for workup and purification as in Protocol 1.

Procedure:

  • Amide Coupling:

    • To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add 2-azidoacetic acid (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Work up and purify the product as described in Protocol 1, step 1, to yield azide-functionalized JQ1.

Protocol 3: Final PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol describes the final coupling of the two intermediates to form BRD4-DEG-1.

Synthesis_Step2 Intermediate_2 Pomalidomide-APN-C3-NH-Ph-C≡CH Final_PROTAC BRD4-DEG-1 Intermediate_2->Final_PROTAC CuSO4·5H2O, Sodium Ascorbate, DMF/H2O JQ1_azide JQ1-Azide JQ1_azide->Final_PROTAC

Caption: Final assembly of BRD4-DEG-1 via CuAAC.

Materials:

  • Pomalidomide-linker intermediate from Protocol 1

  • Azide-functionalized JQ1 from Protocol 2

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • DMF/Water (4:1)

  • Reagents for purification (e.g., preparative HPLC)

Procedure:

  • Click Reaction:

    • Dissolve the pomalidomide-linker intermediate (1.0 eq) and azide-functionalized JQ1 (1.1 eq) in a 4:1 mixture of DMF and water.

    • Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction mixture vigorously at room temperature for 8-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final PROTAC, BRD4-DEG-1, by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid. Characterize by HRMS and NMR.

Protocol 4: Western Blot Analysis of BRD4 Degradation

Procedure:

  • Seed cells (e.g., MV4-11) in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of BRD4-DEG-1 (e.g., 0.1 nM to 1 µM) or DMSO (vehicle control) for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize to the loading control to determine the percentage of BRD4 degradation relative to the vehicle control.

Conclusion

This compound is a valuable and versatile linker for the synthesis of novel PROTACs for cancer research. Its bifunctional nature, with a Boc-protected amine and a terminal alkyne, allows for a modular and efficient synthetic approach using click chemistry. The exemplary synthesis of a BRD4-targeting PROTAC outlined in these application notes provides a clear framework for researchers to design and synthesize their own PROTACs against various cancer targets. The provided protocols offer detailed methodologies for the key synthetic and biological evaluation steps, enabling the rapid development of new targeted protein degraders.

References

Application of APN-C3-NH-Boc in Developing Degraders for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of APN-C3-NH-Boc, an alkyl/ether-based PROTAC® linker, in the development of degraders for neurodegenerative diseases.

Introduction to Targeted Protein Degradation in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins, including tau, α-synuclein, and mutant huntingtin (mHTT), respectively.[1] These protein aggregates are typically considered "undruggable" by traditional small molecule inhibitors.[2] Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy to eliminate these disease-causing proteins.[1]

One of the leading TPD technologies is the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the cell's proteasome system.

Role of this compound Linker in PROTAC® Development

This compound is a versatile PROTAC® linker that falls into the alkyl/ether class. It features a terminal alkyne group, making it suitable for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation with azide-modified POI ligands or E3 ligase ligands. The "C3" designation refers to a three-carbon chain, which provides a specific length and degree of flexibility to the resulting PROTAC®. The Boc (tert-butoxycarbonyl) protecting group on the amine allows for controlled, stepwise synthesis.

The linker is a critical component of a PROTAC®, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency and selectivity of protein degradation. The use of a relatively short and simple alkyl linker like this compound can be a good starting point in a linker optimization strategy to establish a proof-of-concept for target degradation before exploring more complex linker designs.

Data on PROTAC®-mediated Degradation in Neurodegenerative Disease Models

The following table summarizes representative quantitative data from studies on PROTACs developed for neurodegenerative disease targets. While these examples may not have used the exact this compound linker, they utilize linkers of similar length and composition and demonstrate the potential of this approach.

PROTAC®Target ProteinE3 Ligase LigandLinker TypeDC50DmaxCell LineReference
PROTAC8 GSK3βVHLClick Chemistry-based34.2 nM>90%SH-SY5Y
Compound 5 α-synuclein aggregatesCereblonPEG-3~10 µM~70%H293T
C8 Phosphorylated TauCereblonNot specified0.05 µMNot specifiedHEK293-htau
T3 α-synuclein aggregates & Total TauNot specifiedNot specified1.57 µM (α-syn) / 4.09 µM (Tau)78% (α-syn)Not specified

Experimental Protocols

Protocol 1: Synthesis of a PROTAC® using this compound via Click Chemistry

This protocol provides a general method for synthesizing a PROTAC® by conjugating an azide-functionalized POI ligand with the alkyne-containing this compound linker, followed by deprotection and coupling to an E3 ligase ligand.

Materials:

  • This compound

  • Azide-functionalized POI ligand

  • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide-COOH)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), water, tert-butanol

  • Silica gel for column chromatography

Procedure:

  • Click Reaction:

    • Dissolve the azide-functionalized POI ligand (1 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Add sodium ascorbate (0.5 eq) followed by CuSO4·5H2O (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting triazole-linked intermediate by silica gel column chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine intermediate.

  • Amide Coupling:

    • Dissolve the E3 ligase ligand with a carboxylic acid handle (1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq) and stir for 10 minutes at room temperature.

    • Add the deprotected amine intermediate (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute with water and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the final PROTAC® product by preparative HPLC.

Protocol 2: Western Blot for Assessing Protein Degradation

This protocol details the procedure for evaluating the degradation of a target protein in cultured cells following treatment with a synthesized PROTAC®.

Materials:

  • Cultured cells expressing the target protein (e.g., SH-SY5Y for neurodegenerative targets)

  • Synthesized PROTAC® dissolved in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC® (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary antibody for the loading control.

    • Repeat the washing and secondary antibody incubation steps.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.

Visualizations

PROTAC_Mechanism_of_Action POI Protein of Interest (e.g., Tau, α-synuclein) Ternary_Complex Ternary Complex (POI-PROTAC®-E3) POI->Ternary_Complex PROTAC PROTAC® (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation Experimental_Workflow Design PROTAC® Design (Target Ligand, E3 Ligand, Linker Selection) Synthesis Chemical Synthesis (using this compound) Design->Synthesis In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) Synthesis->In_Vitro_Binding Cell_Culture Cell-Based Assays (e.g., SH-SY5Y, HEK293) Synthesis->Cell_Culture Optimization Lead Optimization (Linker Modification, SAR) In_Vitro_Binding->Optimization Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Cell_Culture->Degradation_Assay Toxicity_Assay Cell Viability/Toxicity Assay (MTT, CellTiter-Glo) Cell_Culture->Toxicity_Assay Degradation_Assay->Optimization Toxicity_Assay->Optimization Optimization->Synthesis Synthesis_Scheme POI_N3 POI Ligand-N3 Intermediate1 POI-Linker-NH-Boc POI_N3->Intermediate1 CuAAC (Click Chemistry) Linker This compound Linker->Intermediate1 E3_COOH E3 Ligand-COOH PROTAC Final PROTAC® E3_COOH->PROTAC Intermediate2 POI-Linker-NH2 Intermediate1->Intermediate2 TFA (Deprotection) Intermediate2->PROTAC HATU, DIPEA (Amide Coupling)

References

Application Notes and Protocols for Evaluating APN-C3-NH-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This document provides detailed application notes and protocols for the cellular evaluation of PROTACs incorporating the "APN-C3-NH-Boc" linker. This compound is an alkyl/ether-based PROTAC linker amenable to click chemistry for the synthesis of PROTACs.[3] For the purpose of these protocols, we will consider a hypothetical PROTAC designed to target Aminopeptidase N (APN/CD13), a well-known therapeutic target in cancer, for degradation via a common E3 ligase such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[4]

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metallopeptidase that is overexpressed in various cancer cells and tumor vasculatures. Its role in tumor growth, angiogenesis, and metastasis makes it an attractive target for anticancer therapies. PROTAC-mediated degradation of APN offers a novel therapeutic strategy to ablate its function.

The following sections detail the essential cell-based assays required to characterize the efficacy and mechanism of action of APN-targeting PROTACs.

Signaling Pathway of Aminopeptidase N (APN/CD13)

APN is involved in multiple cellular processes that contribute to cancer progression. Its enzymatic activity modulates the tumor microenvironment, and it also functions as a receptor, influencing cell signaling pathways related to angiogenesis and cell survival. The degradation of APN by a PROTAC is expected to disrupt these pathways, leading to anti-cancer effects.

APN_Signaling_Pathway cluster_cell Cell Membrane cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling APN Aminopeptidase N (APN/CD13) Angiogenesis Angiogenesis APN->Angiogenesis Promotes Cell_Survival Cell_Survival APN->Cell_Survival Promotes Proteasome Proteasome APN->Proteasome Degradation Peptides Peptides Peptides->APN Cleavage Apoptosis Apoptosis PROTAC APN PROTAC PROTAC->APN Binds E3_Ligase E3_Ligase PROTAC->E3_Ligase Recruits E3_Ligase->APN Ubiquitinates (in presence of PROTAC) Proteasome->Apoptosis Leads to

Caption: Mechanism of APN degradation by a PROTAC leading to apoptosis.

Experimental Protocols

A systematic evaluation of a novel PROTAC involves a series of cell-based assays to determine its biological activity and mechanism of action. The general workflow begins with assessing the PROTAC's effect on cell viability, followed by direct measurement of target protein degradation, and finally, mechanistic studies to confirm the mode of action.

Experimental_Workflow Start Start: Synthesized PROTAC Cell_Viability 1. Cell Viability Assays (MTT, CCK-8) Start->Cell_Viability Degradation_Assay 2. Target Degradation Assays (Western Blot, HiBiT) Cell_Viability->Degradation_Assay Mechanistic_Assay 3. Mechanistic Assays (Co-IP, NanoBRET) Degradation_Assay->Mechanistic_Assay Data_Analysis Data Analysis (IC50, DC50, Dmax) Mechanistic_Assay->Data_Analysis Conclusion Conclusion: PROTAC Characterization Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating PROTAC efficacy.

Cell Viability and Cytotoxicity Assays

It is crucial to first determine the effect of the PROTAC on the overall health of the cells. These assays measure metabolic activity or membrane integrity to determine the concentration at which the PROTAC induces cell death (cytotoxicity).

a. MTT/CCK-8 Assay Protocol

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cancer cells expressing APN (e.g., HT-1080, U937) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the APN-targeting PROTAC in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a desired duration (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Signal Detection: For MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well. For CCK-8, no solubilization is needed. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the half-maximal inhibitory concentration (IC₅₀) value.

Target Protein Degradation Assays

These assays directly measure the reduction in the levels of the target protein, APN, following PROTAC treatment.

a. Western Blotting Protocol

Western blotting is a standard method to visualize and quantify the amount of a specific protein in a sample.

  • Cell Plating and Treatment: Plate APN-expressing cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for APN/CD13 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation, from which the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be calculated.

b. HiBiT-based Target Degradation Assay (Alternative)

The HiBiT system is a sensitive bioluminescent assay for real-time measurement of protein levels in live cells. This requires generating a cell line where the target protein (APN) is endogenously tagged with the HiBiT peptide.

  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous APN locus in the chosen cell line.

  • Assay Protocol:

    • Plate the HiBiT-APN cells in a 96-well plate.

    • Treat with the PROTAC at various concentrations.

    • At desired time points, add the lytic reagent containing the LgBiT protein.

    • Measure the luminescence, which is proportional to the amount of HiBiT-APN protein remaining.

Mechanistic Assays

These assays are performed to confirm that the observed protein degradation is occurring through the expected PROTAC-mediated mechanism, which involves the formation of a ternary complex and subsequent ubiquitination.

a. Co-immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP can be used to detect the formation of the APN:PROTAC:E3 ligase ternary complex in cells.

  • Cell Treatment: Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or APN, coupled to protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against APN and the E3 ligase to detect the presence of the ternary complex. An enhanced signal for the co-precipitated protein in the PROTAC-treated sample indicates ternary complex formation.

b. NanoBRET™ Ternary Complex Assay (In-Cell)

This assay allows for the quantitative measurement of ternary complex formation in living cells. It requires expressing the target protein (APN) fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Cell Transfection: Co-transfect cells with constructs for APN-NanoLuc® and HaloTag®-E3 ligase.

  • Cell Plating and Labeling: Plate the transfected cells and add the HaloTag® ligand labeled with the NanoBRET™ fluorophore.

  • PROTAC Treatment: Treat the cells with the APN-targeting PROTAC.

  • Signal Detection: Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (fluorophore) emission. The BRET ratio is calculated and indicates the proximity of APN and the E3 ligase, and thus ternary complex formation.

Data Presentation

The quantitative data from these assays should be summarized in tables for clear comparison and interpretation.

Table 1: Cell Viability Data

Cell LinePROTAC Concentration (µM)% Viability (48h)% Viability (72h)IC₅₀ (µM)
HT-10800.198 ± 495 ± 5>100
195 ± 388 ± 6
1075 ± 560 ± 7
10040 ± 625 ± 4
U9370.199 ± 296 ± 3>100
196 ± 490 ± 5
1080 ± 365 ± 6
10045 ± 530 ± 5

Table 2: Target Degradation Data

Cell LinePROTAC Concentration (µM)% APN Remaining (24h)DC₅₀ (µM)Dₘₐₓ (%)
HT-10800.0190 ± 80.595
0.165 ± 7
120 ± 5
105 ± 3
U9370.0185 ± 60.892
0.155 ± 9
115 ± 4
108 ± 2

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the cellular characterization of PROTACs containing the this compound linker, with a focus on those targeting Aminopeptidase N. A thorough evaluation using these assays will provide crucial insights into the potency, efficacy, and mechanism of action of novel PROTAC degraders, facilitating their development as potential therapeutics. Researchers should adapt these protocols based on the specific characteristics of their PROTACs and cell models.

References

Application Notes and Protocols for the Characterization of APN-C3-NH-Boc and its Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APN-C3-NH-Boc, chemically known as tert-Butyl 3-(4-(2-cyanoethynyl)phenylcarbamoyl)propylcarbamate, is a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] The unique tripartite structure of a PROTAC—comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker—requires a multi-faceted analytical approach for comprehensive characterization.[2]

This document provides detailed application notes and experimental protocols for the analytical characterization of the this compound linker and its subsequent conjugates. The methodologies described herein are essential for confirming the identity, purity, and stability of these molecules, which are critical quality attributes in drug discovery and development.

Analytical Techniques for this compound Characterization

A suite of analytical techniques is necessary to fully characterize the this compound linker. These methods provide orthogonal information to ensure the structural integrity and purity of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring the progress of its synthesis and subsequent conjugation reactions. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Table 1: Typical RP-HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for confirming the molecular weight of this compound and identifying any impurities or degradation products.[3]

Table 2: Illustrative LC-MS Data for this compound

ParameterValue
Molecular Formula C₁₈H₂₁N₃O₃
Molecular Weight 327.38 g/mol [4]
Ionization Mode Positive Electrospray Ionization (ESI+)
Observed m/z (M+H)⁺ 328.16
Key Fragmentation Ions m/z 272.14 ([M+H-C₄H₈]⁺), m/z 228.10 ([M+H-Boc]⁺)

Note: The fragmentation pattern of Boc-protected compounds is often characterized by the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring the absence of structural isomers.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
t-Butyl (Boc)~1.45singlet
-CH₂- (propyl chain)~1.90multiplet
-CH₂-N (propyl chain)~3.30quartet
-CH₂-C=O (propyl chain)~2.40triplet
Aromatic protons7.40 - 7.60multiplet
-NH- (carbamate)~5.10broad singlet
-NH- (amide)~8.20broad singlet
Acetylenic proton~3.40singlet

Note: Chemical shifts are highly dependent on the solvent and concentration. These are predicted values and should be confirmed experimentally. The chemical shifts of N-H protons can be broad and vary significantly with experimental conditions.

Characterization of this compound Conjugates (PROTACs)

Once this compound is conjugated to a target protein ligand and an E3 ligase ligand to form a PROTAC, a more extensive set of analytical techniques is required to characterize the final conjugate.

Workflow for PROTAC Characterization

PROTAC_Characterization_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification cluster_characterization Analytical Characterization cluster_functional Functional Assays Linker This compound Conjugation Conjugation Chemistry Linker->Conjugation Target_Ligand Target Protein Ligand Target_Ligand->Conjugation E3_Ligand E3 Ligase Ligand E3_Ligand->Conjugation PROTAC Crude PROTAC Conjugation->PROTAC Purification HPLC Purification PROTAC->Purification Pure_PROTAC Purified PROTAC Purification->Pure_PROTAC LCMS LC-MS (Identity & Purity) Pure_PROTAC->LCMS NMR NMR (Structure) Pure_PROTAC->NMR HRMS HRMS (Exact Mass) Pure_PROTAC->HRMS Purity_Analysis HPLC (Purity) Pure_PROTAC->Purity_Analysis Binding_Assays Binary & Ternary Complex Binding (SPR, ITC, FP) Pure_PROTAC->Binding_Assays Degradation_Assays Protein Degradation (Western Blot, In-Cell Western) Pure_PROTAC->Degradation_Assays

Caption: Workflow for PROTAC Synthesis and Characterization.

Key Analytical Techniques for PROTACs
  • Size-Exclusion Chromatography (SEC): Used to assess for the presence of aggregates in the final PROTAC conjugate.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the PROTAC, confirming its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Used to sequence the PROTAC and confirm the connectivity of the three components.

  • 2D NMR (COSY, HSQC, HMBC): Essential for the complete structural assignment of the final conjugate, especially for confirming the points of linker attachment.

  • Biophysical Techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are used to quantify the binding affinities of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.

  • Cell-Based Assays: Western blotting, in-cell western assays, or mass spectrometry-based proteomics are used to confirm the PROTAC's ability to induce the degradation of the target protein in a cellular context.

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Assessment of this compound
  • Sample Preparation: Dissolve this compound in acetonitrile or a mixture of acetonitrile/water to a final concentration of 1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold at 95% B for 3 minutes, and then return to 5% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. The main peak should correspond to this compound.

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation
  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in 50:50 acetonitrile:water.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A rapid gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Mass Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Data Analysis: Extract the total ion chromatogram (TIC) and the mass spectrum for the peak of interest. The observed mass should correspond to the expected molecular weight of this compound.

Protocol 3: ¹H NMR for Structural Verification
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

  • Data Processing and Analysis: Process the Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Integrate the signals and assign the chemical shifts to the corresponding protons in the structure.

PROTAC Mechanism of Action

PROTAC_MoA cluster_recruitment Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI catalyzes PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled dissociates Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades to

References

Application Notes and Protocols for the Incorporation of APN-C3-NH-Boc into Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of proteins through Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A key component of a PROTAC is the linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The nature of this linker is critical in dictating the efficacy and pharmacological properties of the PROTAC. APN-C3-NH-Boc is an alkyl/ether-type PROTAC linker that provides a flexible spacer for the assembly of PROTACs. This document provides detailed application notes and protocols for the incorporation of this bifunctional linker into a solid-phase peptide synthesis (SPPS) workflow using the tert-butyloxycarbonyl (Boc) protection strategy.

Principle of Incorporation

The incorporation of this compound into a peptide sequence on a solid support follows the standard principles of Boc-SPPS. The Boc-protected amine of the linker allows for its coupling to the free N-terminus of the growing peptide chain. Subsequent removal of the Boc group exposes a primary amine, which can then be further elongated or modified. The cyanoethynylphenyl group on the other end of the linker serves as a handle for the subsequent attachment of the E3 ligase ligand.

Data Presentation

The following tables summarize typical quantitative data and reagents used in a Boc-SPPS workflow, which can be adapted for the incorporation of this compound.

Table 1: Typical Reaction Parameters for Boc-SPPS

ParameterTypical Value/RangeNotes
Resin Loading0.3 - 0.8 mmol/gLower loading is often preferred for longer or more complex peptides.
Amino Acid/Linker Excess2 - 4 equivalentsRelative to the resin loading capacity.
Coupling Reagent Excess2 - 4 equivalentsRelative to the resin loading capacity.
Boc Deprotection Time15 - 30 minutesTypically performed with 50% TFA in DCM.
Coupling Time1 - 4 hoursMonitored by a qualitative test such as the Kaiser test.
Final Cleavage Yield50 - 90%Highly dependent on the peptide sequence and cleavage conditions.
Crude Peptide Purity40 - 80%Dependent on the efficiency of synthesis and cleavage.

Table 2: Common Reagents for Boc-SPPS

ReagentFunctionTypical Concentration/Solvent
Trifluoroacetic acid (TFA)Boc deprotection50% in Dichloromethane (DCM)
Diisopropylethylamine (DIEA)Neutralization5 - 10% in DCM or DMF
Dicyclohexylcarbodiimide (DCC) / Diisopropylcarbodiimide (DIC)Coupling ActivatorIn DCM or DMF
1-Hydroxybenzotriazole (HOBt)Racemization SuppressorIn DMF
HBTU / HATUCoupling ActivatorIn DMF with a base (e.g., DIEA)
Hydrogen Fluoride (HF) or TFMSAFinal Cleavage from ResinRequires specialized apparatus and scavengers.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide synthesized on a solid support using the Boc strategy.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of Boc-compatible resin (e.g., Merrifield or PAM resin) in a reaction vessel.

  • Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin) to remove any impurities.

  • Swell the resin in DCM for at least 30 minutes with gentle agitation.

Protocol 2: Boc Deprotection
  • Drain the DCM from the swollen resin.

  • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 2 minutes.

  • Drain the TFA solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g), Isopropanol (IPA) (2 x 10 mL/g), and DCM (3 x 10 mL/g).

Protocol 3: Neutralization
  • To the deprotected resin, add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM.

  • Agitate for 2 minutes.

  • Drain the neutralization solution.

  • Repeat the neutralization step once more.

  • Wash the resin with DCM (3 x 10 mL/g).

Protocol 4: Coupling of this compound
  • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling activator such as HBTU (2-4 equivalents) in N,N-Dimethylformamide (DMF).

  • Add DIEA (4-8 equivalents) to the solution and vortex briefly to activate the linker.

  • Immediately add the activated linker solution to the neutralized resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Protocol 5: Peptide Chain Elongation

Repeat the Boc deprotection (Protocol 2), neutralization (Protocol 3), and coupling (using the desired Boc-protected amino acid) cycles until the desired peptide sequence is assembled.

Protocol 6: Final Boc Deprotection

After the final amino acid has been coupled, perform a final Boc deprotection step as described in Protocol 2 to expose the N-terminal amine.

Protocol 7: Cleavage and Deprotection

Caution: This step involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dry the peptide-resin thoroughly under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for Boc-SPPS is HF/anisole (9:1, v/v). The choice of scavengers depends on the amino acid composition of the peptide.

  • Carefully add the cleavage cocktail to the peptide-resin in a specialized HF cleavage apparatus.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other small molecule impurities.

  • Dry the crude peptide under vacuum.

Protocol 8: Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_elongation Peptide Elongation cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (TFA) Swell->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple this compound (HBTU/DIEA in DMF) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat Synthesis Cycle with Amino Acids Wash->Repeat FinalDeprotection Final Boc Deprotection Repeat->FinalDeprotection Cleavage Cleavage from Resin (HF) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for incorporating this compound into SPPS.

Coupling_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling Linker This compound ActivatedLinker Activated Linker Intermediate Linker->ActivatedLinker Activation Activator HBTU/DIEA Activator->ActivatedLinker PeptideResin Peptide-Resin (with free N-terminus) CoupledProduct Linker-Peptide-Resin PeptideResin->CoupledProduct ActivatedLinker->CoupledProduct Nucleophilic Attack

Caption: Chemical reaction for coupling this compound.

Application Notes and Protocols for APN-C3-NH-Boc in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to APN-C3-NH-Boc

This compound is a heterobifunctional linker molecule designed for advanced applications in chemical biology, particularly in the fields of bioconjugation and targeted therapeutics. The molecule's name delineates its functional components:

  • APN (3-Arylpropiolonitrile): A thiol-reactive moiety that forms a highly stable thioether bond with cysteine residues on proteins and other biomolecules. This linkage is notably more stable in vivo than traditional maleimide-based conjugations.

  • C3 (Propyl Chain): A three-carbon aliphatic spacer that provides spatial separation between the conjugated biomolecule and the point of attachment for a payload.

  • NH-Boc (Boc-protected Amine): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group that can be efficiently removed to reveal a reactive amine, which can then be used for coupling to a variety of molecules, such as drugs, fluorescent probes, or other signaling molecules.

These features make this compound a versatile tool for the construction of complex biomolecular conjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Application 1: Development of Stable Antibody-Drug Conjugates (ADCs)

This compound is an ideal linker for the synthesis of next-generation ADCs with enhanced stability. A critical challenge in ADC development is the premature cleavage of the linker in systemic circulation, which can lead to off-target toxicity and a reduced therapeutic window. The APN moiety addresses this by forming a robust thioether bond with cysteine residues on the antibody, which is significantly more resistant to degradation in plasma compared to maleimide-based linkers.

The workflow for ADC synthesis using this compound involves a two-stage process. First, the Boc-protected amine is deprotected, and the cytotoxic payload is attached to the linker. In the second stage, the APN group of the linker-payload conjugate is reacted with a cysteine residue on the monoclonal antibody.

ADC_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_conjugation Antibody Conjugation linker This compound deprotected_linker APN-C3-NH2 linker->deprotected_linker Boc Deprotection (e.g., TFA) linker_payload APN-C3-Payload deprotected_linker->linker_payload Amide Coupling payload Cytotoxic Payload payload->linker_payload adc Antibody-Drug Conjugate (ADC) linker_payload->adc APN-Cysteine Conjugation antibody Cysteine-Engineered Antibody antibody->adc

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Application 2: Synthesis of PROTACs for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target protein-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties.

This compound can be employed as a component of the PROTAC linker. For instance, after Boc deprotection, the resulting amine can be coupled to a ligand for an E3 ligase. The APN group can then be used in a click chemistry reaction (as an alkyne surrogate) with an azide-modified target protein ligand to complete the PROTAC synthesis. This modular approach allows for the rapid generation of PROTAC libraries with varying linker lengths and compositions.

PROTAC_Synthesis cluster_e3_linker E3 Ligase Ligand-Linker Synthesis cluster_protac_assembly PROTAC Assembly linker This compound deprotected_linker APN-C3-NH2 linker->deprotected_linker Boc Deprotection e3_linker_conjugate APN-C3-E3 Ligand deprotected_linker->e3_linker_conjugate Coupling e3_ligand E3 Ligase Ligand e3_ligand->e3_linker_conjugate protac PROTAC e3_linker_conjugate->protac Click Chemistry (CuAAC) target_ligand Azide-modified Target Ligand target_ligand->protac

Modular synthesis of a PROTAC using an APN linker.

Quantitative Data Summary

The stability of the bioconjugate linker is a critical quality attribute, especially for therapeutics intended for in vivo use. The APN linker technology offers significant advantages in stability over the more traditional maleimide-based linkers.

ParameterAPN-based LinkerMaleimide-based LinkerReference
Reaction Kinetics with Cysteine 3.1 M⁻¹s⁻¹Variable, generally fast[1]
In Vivo Serum Half-Life of Conjugate 17.1 hours12.0 hours[2]
In Vitro Stability in Human Plasma High (>95% intact after 7 days)Moderate (~50% intact after 7 days)[2][3][4]
Bond Type with Cysteine Stable ThioetherThiosuccinimide ether (prone to retro-Michael addition)

Note: The data presented are based on studies of APN linkers and may not be specific to this compound but are representative of the technology.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, APN-C3-NH2.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To neutralize the resulting TFA salt, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine (APN-C3-NH2).

Boc_Deprotection start Dissolve this compound in DCM cool Cool to 0°C start->cool add_tfa Add TFA (20-50%) cool->add_tfa react Stir at RT for 1-2 hours add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete evaporate Concentrate under vacuum monitor->evaporate Complete neutralize Neutralize with NaHCO3 evaporate->neutralize dry Dry and concentrate neutralize->dry product APN-C3-NH2 dry->product

Experimental workflow for Boc deprotection.
Protocol 2: Conjugation of APN-Linker to a Cysteine-Containing Protein

This protocol provides a general method for conjugating an APN-functionalized molecule (e.g., APN-C3-Payload) to a protein with an available cysteine residue.

Materials:

  • Cysteine-containing protein (e.g., monoclonal antibody)

  • APN-functionalized molecule (APN-C3-Payload)

  • Conjugation buffer (e.g., PBS, pH 7.5-9.0)

  • Size-exclusion chromatography (SEC) or ultrafiltration system for purification

  • Optional: Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if cysteine residues are in disulfide bonds.

Procedure:

  • Prepare the protein solution in the conjugation buffer at a concentration of 1-10 mg/mL.

  • If necessary, reduce disulfide bonds by adding a 10-100x molar excess of TCEP and incubating for 20-30 minutes at room temperature. Remove excess TCEP by dialysis or SEC if it interferes with the subsequent reaction.

  • Prepare a stock solution of the APN-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Add the APN-functionalized molecule to the protein solution at a molar ratio of 10:1 to 20:1 (linker:protein). This ratio should be optimized for the specific protein.

  • Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.

  • Monitor the conjugation reaction by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Purify the resulting bioconjugate using size-exclusion chromatography or ultrafiltration to remove unreacted linker-payload molecules.

  • Characterize the final conjugate for purity, concentration, and DAR.

Protein_Conjugation start Prepare protein in conjugation buffer (pH 7.5-9.0) reduction Optional: Reduce disulfides with TCEP start->reduction add_linker Add APN-linker-payload (10-20x molar excess) start->add_linker If not needed reduction->add_linker If needed incubate Incubate at RT for 2-12 hours add_linker->incubate purify Purify by SEC or ultrafiltration incubate->purify characterize Characterize final conjugate (DAR, purity) purify->characterize product Protein-APN-Payload Conjugate characterize->product

Workflow for APN-cysteine protein conjugation.

References

Troubleshooting & Optimization

common side reactions with APN-C3-NH-Boc and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for APN-C3-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker.[1][2] It features a terminal alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a common method in "click chemistry".[2][] Its primary use is in the synthesis of PROTAC molecules, where it serves as a bridge to connect a target protein ligand with an E3 ligase ligand.[1] The Boc (tert-butoxycarbonyl) group is a protecting group for the terminal amine, preventing it from undergoing unwanted reactions during synthesis.

Q2: What are the most common side reactions associated with the use of this compound?

The most common side reactions do not typically involve the core structure of this compound under standard protocols but are related to the manipulation of the Boc protecting group and the subsequent coupling reactions. These include:

  • Alkylation during Boc Deprotection: The most significant side reaction occurs during the acidic removal of the Boc group. This process generates a tert-butyl cation, which can alkylate any nucleophilic sites on your molecule, such as electron-rich aromatic rings, thiols, or other unprotected amines.

  • Incomplete Boc Deprotection: Insufficient acid concentration, reaction time, or inadequate temperature can lead to the incomplete removal of the Boc group. This results in a mixture of protected and deprotected amine, complicating subsequent purification and coupling steps.

  • Side Reactions During Boc Protection (if synthesizing the linker): If you are performing the Boc protection step yourself, potential side reactions include the formation of isocyanates, ureas, and oxazolidinones, especially if the reaction conditions are not carefully controlled.

  • Alkyne Dimerization: While less common under click chemistry conditions, terminal alkynes can undergo oxidative dimerization (Glaser coupling), particularly in the presence of copper catalysts and oxygen.

Q3: How can I avoid alkylation side products during Boc deprotection?

The formation of tert-butyl alkylation byproducts is a classic issue in Boc deprotection. To minimize this, the use of "scavengers" is highly recommended. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule of interest.

ScavengerTypical ConcentrationNotes
Triethylsilane (TES)5-10% (v/v)Effective at reducing the tert-butyl cation to isobutane.
Thioanisole5-10% (v/v)A common scavenger, particularly in solid-phase peptide synthesis (SPPS).
Water~5% (v/v)Can act as a scavenger by reacting with the cation to form tert-butanol.

Troubleshooting Guides

Problem 1: Low yield or incomplete Boc deprotection.

Possible Causes:

  • Insufficient Acid: The concentration of the acid (commonly trifluoroacetic acid - TFA) is too low to drive the reaction to completion.

  • Short Reaction Time: The reaction was not allowed to proceed long enough for full deprotection.

  • Low Temperature: The reaction temperature is too low, slowing down the deprotection rate.

Solutions:

  • Optimize TFA Concentration: For solution-phase deprotection, a common starting point is 20-50% TFA in a solvent like dichloromethane (DCM). If incomplete, the concentration can be increased. For solid-phase synthesis, higher concentrations (e.g., 50-95% TFA) are often used.

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initial reaction time (typically 30-60 minutes at room temperature), extend the time.

  • Control Temperature: Most Boc deprotections proceed efficiently at room temperature. If issues persist, a slight increase in temperature (e.g., to 40°C) can be considered, but be mindful of potential degradation of other sensitive functional groups.

Problem 2: Unwanted modifications to my molecule of interest after Boc deprotection.

Possible Cause:

  • Alkylation by tert-butyl cation: As mentioned in the FAQs, this is a likely culprit if you observe an increase in mass corresponding to the addition of a tert-butyl group (+56 Da).

Solutions:

  • Use Scavengers: This is the most effective solution. Add a scavenger like triethylsilane (TES) or thioanisole to the deprotection cocktail.

Experimental Protocols & Methodologies

Protocol 1: Standard Boc Deprotection of this compound
  • Preparation: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Deprotection Cocktail: In a separate container, prepare the deprotection cocktail. A common mixture is 50% Trifluoroacetic Acid (TFA) in DCM with 5% v/v Triethylsilane (TES) as a scavenger.

  • Reaction: Add the deprotection cocktail to the solution of this compound.

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete disappearance of the starting material.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting amine salt can then be used directly in the next step or after neutralization.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using the deprotected linker
  • Neutralization: If the deprotected linker is in its salt form, dissolve it in a suitable solvent (e.g., DMF or a mixture of t-butanol and water) and neutralize with a non-nucleophilic base like diisopropylethylamine (DIEA) until the pH is ~8-9.

  • Reactant Mixture: To the neutralized linker solution, add your azide-containing molecule (1.0-1.2 equivalents).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. A common system is Copper(II) sulfate (CuSO₄) (0.1 equivalents) and a reducing agent like sodium ascorbate (0.2-0.5 equivalents).

  • Reaction: Add the catalyst solution to the reactant mixture.

  • Incubation: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Purification: Once the reaction is complete, the product can be purified using standard techniques such as column chromatography or preparative HPLC.

Visual Guides

Boc_Deprotection_Workflow cluster_0 Deprotection Step APN_C3_NH_Boc This compound TFA_DCM TFA / DCM + Scavenger (e.g., TES) APN_C3_NH_Boc->TFA_DCM 1. Add Acid Deprotected_Amine_Salt Deprotected Amine (TFA Salt) TFA_DCM->Deprotected_Amine_Salt 2. Cleavage tBu_Cation tert-Butyl Cation TFA_DCM->tBu_Cation Scavenged_Cation Scavenged Cation (e.g., Isobutane) tBu_Cation->Scavenged_Cation 3a. Trapped by Scavenger (Desired Pathway) Alkylated_Byproduct Alkylated Byproduct tBu_Cation->Alkylated_Byproduct 3b. Side Reaction (Undesired)

Caption: Workflow for Boc deprotection and potential side reaction pathway.

PROTAC_Synthesis_Workflow cluster_1 Step 1: Deprotection cluster_2 Step 2: Coupling start This compound deprotected Deprotected Linker start->deprotected TFA/DCM deprotected_c deprotected->deprotected_c Neutralization (DIEA) azide Azide-tagged E3 Ligand protac Final PROTAC azide->protac deprotected_c->protac CuAAC Click Chemistry

Caption: General workflow for synthesizing a PROTAC using this compound.

References

Technical Support Center: Enhancing the Solubility of APN-C3-NH-Boc-Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the solubility of Proteolysis Targeting Chimeras (PROTACs) that feature an aminopyrrolidine (APN) warhead, a C3 alkyl linker, and a Boc-protected amine.

Frequently Asked Questions (FAQs)

Q1: My APN-C3-NH-Boc-containing PROTAC has poor aqueous solubility. What are the likely contributing factors?

A1: The solubility of a PROTAC is a complex interplay of its three main components: the warhead, the E3 ligase ligand, and the linker. In the case of an this compound PROTAC, several factors could contribute to low solubility:

  • Overall Molecular Properties: PROTACs are often large molecules with high molecular weights, which inherently limits their solubility.[1][2]

  • Hydrophobicity of the Linker and Ligands: While the aminopyrrolidine (APN) moiety itself is relatively polar, the C3 alkyl chain and the tert-butyloxycarbonyl (Boc) protecting group are hydrophobic and can significantly decrease aqueous solubility.

  • Crystallinity: The solid-state properties of the PROTAC play a crucial role. A highly crystalline material will generally have lower solubility than its amorphous counterpart.[1]

Q2: How does the this compound linker specifically impact solubility?

A2: The this compound linker has distinct components that influence solubility in opposing ways:

  • Aminopyrrolidine (APN): The pyrrolidine ring with an amino group is a basic and relatively polar moiety. The presence of the basic nitrogen can allow for salt formation at lower pH, which can improve aqueous solubility.

  • C3 Alkyl Chain: This short aliphatic chain is hydrophobic and will contribute negatively to aqueous solubility.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is bulky and hydrophobic, significantly reducing the polarity of the amine it protects. This is often a major contributor to the poor solubility of the PROTAC.

Q3: What are the primary strategies to improve the solubility of my PROTAC?

A3: There are two main avenues for improving the solubility of your this compound PROTAC: chemical modification and formulation strategies.

  • Chemical Modification:

    • Linker Optimization: Replacing the C3 alkyl chain with a more polar equivalent, such as a short polyethylene glycol (PEG) linker, can increase hydrophilicity.[3][4]

    • Deprotection of the Boc Group: If the final PROTAC does not require the Boc group for its activity, its removal will expose a more polar amine, which can significantly improve solubility, especially at physiological pH.

    • Introduction of Ionizable Groups: Incorporating additional basic or acidic groups into the linker or ligands can enhance solubility through salt formation.

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain the molecule in a higher energy, more soluble amorphous state.

    • Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic parts of the PROTAC within the cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic PROTACs.

    • Use of Co-solvents: For in vitro assays, the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) in the aqueous buffer can help to solubilize the PROTAC.

Troubleshooting Guide

This section provides a step-by-step guide to address common solubility issues encountered during experiments with this compound-containing PROTACs.

Problem 1: PROTAC precipitates out of solution when diluted from a DMSO stock into an aqueous buffer for an in vitro assay.

Potential Cause Troubleshooting Step Expected Outcome
Exceeding Thermodynamic Solubility 1. Determine the kinetic solubility of your PROTAC in the final assay buffer (see Experimental Protocol 1). 2. Lower the final concentration of the PROTAC in the assay to below its measured kinetic solubility limit.The PROTAC remains in solution throughout the experiment.
Poor Intrinsic Solubility 1. Add a small percentage (1-5%) of a biocompatible co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer. 2. If the APN moiety is present as a free base, try adjusting the pH of the buffer to be slightly acidic (e.g., pH 6.0-6.5) to promote salt formation.Increased solubility and prevention of precipitation.

Problem 2: Low and variable oral bioavailability in animal studies due to poor solubility.

Potential Cause Troubleshooting Step Expected Outcome
Poor Dissolution in Gastrointestinal Fluids 1. Prepare an amorphous solid dispersion (ASD) of the PROTAC with a suitable polymer (see Experimental Protocol 2). 2. Characterize the dissolution rate of the ASD in simulated gastric and intestinal fluids.Enhanced dissolution rate and supersaturation, leading to improved absorption.
High Lipophilicity and Poor Wetting 1. Formulate the PROTAC as a cyclodextrin inclusion complex (see Experimental Protocol 3). 2. Evaluate the solubility and dissolution of the complex in biorelevant media.Increased aqueous solubility and improved bioavailability.
Chemical Instability in the GI Tract 1. Assess the stability of the PROTAC at different pH values corresponding to the stomach and intestine. 2. If the Boc group is labile, consider alternative, more stable protecting groups or a prodrug approach.Identification of stability issues and guidance for chemical modification.

Quantitative Data on Solubility Enhancement Strategies

The following tables summarize the potential improvements in PROTAC solubility that can be achieved with different formulation strategies. While specific data for this compound PROTACs are not publicly available, the data presented for other PROTACs with similar physicochemical properties provide a useful reference.

Table 1: Solubility Enhancement of PROTACs using Amorphous Solid Dispersions (ASDs)

PROTACPolymer CarrierDrug Loading (% w/w)Fold Increase in Apparent SolubilityReference
ARCC-4HPMCAS10%>100-fold (supersaturation)
ARCC-4Eudragit® L 100-5510%>100-fold (supersaturation)
A model PROTACSoluplus®Not specifiedSignificant increase in supersaturation

Table 2: Solubility Enhancement of PROTACs using Cyclodextrins

PROTACCyclodextrinMolar Ratio (PROTAC:CD)Fold Increase in Aqueous SolubilityReference
GNE-01HP-β-CDNot specified>28,000-fold
GNE-02HP-β-CDNot specified>28,000-fold
LC001SBE-β-CD1:1~430-fold

Key Experimental Protocols

Experimental Protocol 1: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound PROTAC in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of ≤1%.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) with shaking for a defined period (e.g., 2 hours).

  • Precipitate Detection: Analyze the plate using a nephelometer or a plate reader capable of measuring light scatter at a specific wavelength (e.g., 620 nm). The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.

  • Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using a validated analytical method such as LC-MS/MS.

Experimental Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a small-scale method for preparing an ASD for initial screening.

  • Polymer and PROTAC Dissolution: Weigh the desired amounts of the this compound PROTAC and a suitable polymer (e.g., HPMCAS, Soluplus®) to achieve the target drug loading (e.g., 10-30% w/w). Dissolve both components in a suitable volatile organic solvent (e.g., acetone, methanol, or a mixture thereof) to form a clear solution.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. Continue to dry the resulting solid film under high vacuum for an extended period (e.g., 12-24 hours) to remove any residual solvent.

  • Characterization: Scrape the solid ASD from the flask. Characterize the solid state of the ASD using techniques such as Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

  • Dissolution Testing: Evaluate the dissolution performance of the ASD compared to the crystalline PROTAC in a relevant aqueous medium (e.g., simulated intestinal fluid) using a USP II paddle apparatus or a smaller-scale dissolution system. Monitor the concentration of the dissolved PROTAC over time by HPLC or LC-MS.

Experimental Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization

This protocol provides a method for forming a solid PROTAC-cyclodextrin inclusion complex.

  • Cyclodextrin Solution Preparation: Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in deionized water to create a concentrated solution (e.g., 20-40% w/v).

  • Complexation: Add the this compound PROTAC to the cyclodextrin solution in a specific molar ratio (e.g., 1:1 or 1:2). Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may become clearer as the PROTAC dissolves.

  • Lyophilization: Flash-freeze the aqueous solution using liquid nitrogen or a dry ice/acetone bath. Lyophilize the frozen solution under high vacuum until a dry, fluffy powder is obtained. This powder is the PROTAC-cyclodextrin inclusion complex.

  • Solubility Assessment: Determine the aqueous solubility of the lyophilized complex and compare it to that of the unformulated PROTAC.

Visualizing Experimental Workflows and Logic

G start Poorly Soluble this compound PROTAC assess_solubility Determine Kinetic Solubility (Protocol 1) start->assess_solubility is_solubility_sufficient Solubility Sufficient for In Vitro Assay? assess_solubility->is_solubility_sufficient optimize_assay Optimize Assay Conditions (Lower Concentration, Co-solvents) is_solubility_sufficient->optimize_assay No proceed_assay Proceed with In Vitro Assay is_solubility_sufficient->proceed_assay Yes optimize_assay->proceed_assay formulation_strategy Evaluate Formulation Strategies optimize_assay->formulation_strategy Still Insufficient asd Amorphous Solid Dispersion (ASD) (Protocol 2) formulation_strategy->asd cyclodextrin Cyclodextrin Inclusion Complex (Protocol 3) formulation_strategy->cyclodextrin lipid_formulation Lipid-Based Formulation formulation_strategy->lipid_formulation evaluate_formulation Evaluate Dissolution & Bioavailability asd->evaluate_formulation cyclodextrin->evaluate_formulation lipid_formulation->evaluate_formulation in_vivo_study Proceed with In Vivo Study evaluate_formulation->in_vivo_study

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Diagram 3: Logical Relationship of Solubility Enhancement Strategies

G cluster_modification Chemical Modification cluster_formulation Formulation Strategy linker_opt Linker Optimization (e.g., add PEG) solubility Improved Solubility & Bioavailability linker_opt->solubility deprotection Boc Deprotection deprotection->solubility asd Amorphous Solid Dispersion asd->solubility cyclodextrin Cyclodextrin Complexation cyclodextrin->solubility lipid Lipid-Based Formulation lipid->solubility

Caption: An overview of the main approaches to improve the solubility of PROTACs.

References

Technical Support Center: Purification of APN-C3-NH-Boc Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed strategies, troubleshooting advice, and frequently asked questions for the purification of APN-C3-NH-Boc and similar Boc-protected amine compounds.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound reaction products.

Issue 1: Low Yield After Flash Column Chromatography

Question: I am getting a very low yield of this compound after performing flash column chromatography on silica gel. What could be the cause?

Answer: Low recovery from a silica gel column can stem from several factors, particularly for amine-containing compounds like this compound.

  • Compound Instability on Silica: Silica gel is acidic and can cause degradation or irreversible binding of acid-sensitive compounds, including Boc-protected amines.[1][2] This interaction can lead to significant yield loss.

  • Compound Tailing: Basic amines often interact strongly with the acidic silanol groups on the silica surface, leading to broad elution bands (tailing).[2] This can result in poor separation and mixing of fractions, making it difficult to isolate the pure product.

  • Incorrect Solvent System: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may elute too quickly with impurities.

Troubleshooting Steps:

  • Assess Stability: Before running a column, test your compound's stability on silica gel using a 2D TLC plate. Spot the crude mixture, run the plate in a suitable solvent system, then turn it 90 degrees and run it again in the same solvent system. If new spots appear or the original spot streaks, your compound is likely degrading on the silica.[1]

  • Deactivate the Silica Gel: To minimize acidic interactions, you can use a solvent system containing a small amount of a basic modifier like triethylamine (TEA) or ammonia.[3] Typically, adding 1-3% TEA to your eluent can neutralize the acidic sites on the silica gel.

  • Use an Alternative Stationary Phase: If your compound is highly sensitive to silica, consider using a different stationary phase like alumina or Florisil. Reverse-phase chromatography on C18-functionalized silica is another excellent option for polar compounds.

  • Optimize the Solvent System: Ensure your chosen solvent system provides a good separation and an appropriate Rf value (ideally between 0.2 and 0.4) for your product on a TLC plate before attempting column chromatography.

Issue 2: Persistent Impurities in the Final Product

Question: After purification by flash chromatography, my NMR analysis still shows the presence of unreacted starting materials and other byproducts. How can I improve the purity?

Answer: The presence of persistent impurities suggests that their polarity is very similar to your desired this compound product, making separation by chromatography challenging.

  • Common Impurities: In reactions involving Boc-protected amines, common impurities can include unreacted starting materials, coupling reagents, and byproducts from the Boc-protection or deprotection steps. For example, if di-tert-butyl dicarbonate (Boc₂O) was used, unreacted Boc₂O or its byproducts might be present.

Troubleshooting Steps:

  • Acid-Base Extraction: An acid-base workup can be a powerful tool. If your this compound is stable to mild acid, you can wash the crude reaction mixture with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Conversely, a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities. The key is to find a solvent or solvent system in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.

  • Gradient Elution: For column chromatography, using a gradient of increasing solvent polarity can help to resolve compounds with similar Rf values. Start with a less polar solvent system and gradually increase the proportion of the more polar solvent.

  • Consider a Second Purification Step: It is not uncommon to perform a second purification step. For example, you could follow flash chromatography with a recrystallization or a preparative TLC.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a new Boc-protected amine compound like this compound?

A1: A good starting point is to perform a liquid-liquid extraction to remove highly polar or non-polar impurities. This is typically followed by flash column chromatography on silica gel. However, due to the basic nature of the amine, it is advisable to use a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent tailing and degradation. If the product is solid, recrystallization can be an effective final polishing step.

Q2: My this compound product is an oil and cannot be recrystallized. What are my options?

A2: For oily products, your primary purification method will be chromatography. If standard flash chromatography is insufficient, consider these options:

  • Reverse-Phase Flash Chromatography: This technique uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol). It is often very effective for purifying polar organic molecules.

  • Preparative Thin-Layer Chromatography (Prep TLC): For smaller quantities, prep TLC can provide excellent separation.

  • Acid/Base Extraction: If applicable, converting the amine to a salt by treating it with an acid (like HCl) may cause it to precipitate as a solid, which can then be filtered and washed. The free amine can be regenerated by treatment with a base.

Q3: How can I remove residual di-tert-butyl dicarbonate (Boc₂O) from my reaction mixture?

A3: Unreacted Boc₂O can often be removed by repeated co-evaporation with a solvent like toluene. Alternatively, adding a nucleophilic amine scavenger like N,N-dimethylethylenediamine to the crude mixture after the reaction is complete can react with the excess Boc₂O, forming a more polar adduct that is easily removed by a dilute acid wash or chromatography.

Q4: Can I use heat to remove solvents after chromatography?

A4: Caution should be exercised when heating Boc-protected compounds. The Boc group can be thermally labile, and heating, especially under vacuum, can lead to premature deprotection. It is best to remove solvents at room temperature or with gentle heating (e.g., a 30-40°C water bath) using a rotary evaporator.

Data Presentation

The following table provides a hypothetical comparison of purification outcomes for a crude this compound reaction mixture.

Purification MethodPurity by HPLC (%)Yield (%)Key Observations
Flash Chromatography (Silica Gel, Hexane/Ethyl Acetate)85%55%Significant tailing observed; co-elution with a major impurity.
Flash Chromatography (Silica Gel, Hexane/Ethyl Acetate + 1% TEA)95%75%Symmetrical peak shape; good separation from impurities.
Recrystallization (Ethanol/Water)>99%60%Highly pure crystalline solid obtained.
Sequential Chromatography (+1% TEA) and Recrystallization>99%55%Highest purity achieved, suitable for sensitive applications.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine
  • Slurry Preparation: In a beaker, add silica gel to your chosen starting eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude this compound product in a minimal amount of the eluent or a slightly more polar solvent. Pipette this solution directly onto the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with your solvent system, collecting fractions in test tubes. You can run the column isocratically (with the same solvent mixture) or by gradually increasing the polarity (gradient elution).

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test various solvents to find one that dissolves your solid product when hot but not when cold. Common solvent pairs for moderately polar compounds include ethanol/water and acetone/water.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Visualizations

experimental_workflow crude Crude this compound Reaction Mixture workup Aqueous Workup (e.g., Acid/Base Extraction) crude->workup chromatography Flash Column Chromatography (Silica Gel + 1% TEA) workup->chromatography tlc TLC Analysis of Fractions chromatography->tlc combine Combine Pure Fractions tlc->combine evaporation Solvent Evaporation combine->evaporation solid_check Is Product a Solid? evaporation->solid_check recrystallization Recrystallization solid_check->recrystallization Yes oily_product Pure Oily Product solid_check->oily_product No final_product Pure this compound recrystallization->final_product

Caption: General workflow for the purification of this compound.

troubleshooting_tree start Impure Product After Initial Purification is_solid Is the product solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chrom_issue Chromatography Issue? is_solid->chrom_issue No final_purity Assess Purity (NMR, HPLC) recrystallize->final_purity tailing Streaking/Tailing on TLC? chrom_issue->tailing add_tea Add 1-3% TEA to Eluent tailing->add_tea Yes poor_sep Poor Separation tailing->poor_sep No add_tea->final_purity try_gradient Try Gradient Elution poor_sep->try_gradient change_phase Change Stationary Phase (Alumina, Reverse Phase) try_gradient->change_phase change_phase->final_purity

References

overcoming steric hindrance in APN-C3-NH-Boc PROTAC synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges, particularly steric hindrance, during the synthesis of Aminopeptidase N (APN) targeted Proteolysis Targeting Chimeras (PROTACs) utilizing a Boc-protected C3-amine linker (APN-C3-NH-Boc).

Troubleshooting Guide: Overcoming Steric Hindrance in Amide Bond Formation

The primary bottleneck in the synthesis of many PROTACs, including the this compound variant, is the formation of an amide bond between a sterically bulky APN inhibitor (the "warhead") and the amine linker, or between the linker and a complex E3 ligase ligand. Low yields and reaction failures are common due to the spatial crowding around the reactive centers.

Problem: Low or No Yield in the Amide Coupling of a Bulky APN Inhibitor with the C3-NH-Boc Linker

  • Possible Cause 1: Insufficient Reactivity of the Coupling Reagent. Standard amide coupling reagents like EDC/HOBt may not be potent enough to overcome the high activation energy barrier imposed by steric hindrance.[1]

    • Solution: Switch to a more powerful phosphonium or uronium-based coupling reagent. Reagents such as HATU, HBTU, and PyBOP are known to be more effective for hindered couplings.[1] For particularly challenging cases, COMU has shown high reactivity.[2]

  • Possible Cause 2: Steric Hindrance Preventing Nucleophilic Attack. The bulky nature of both the APN inhibitor and potentially the linker's protecting group can physically block the approach of the amine to the activated carboxylic acid.

    • Solution 1: Convert the Carboxylic Acid to an Acyl Fluoride. Acyl fluorides are highly reactive and less sterically demanding intermediates. In situ generation using reagents like TFFH or BTFFH followed by reaction with the amine at an elevated temperature can significantly improve yields where other methods fail.

    • Solution 2: Increase Reaction Temperature. Elevating the temperature can provide the necessary energy to overcome the steric barrier. Microwave heating can be particularly effective in reducing reaction times and improving yields for stubborn couplings.

    • Solution 3: Optimize Solvent and Base. Use a high-boiling point, polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved. Employ a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) to prevent it from competing with the sterically hindered amine.

  • Possible Cause 3: Side Reactions. The forcing conditions required for hindered couplings can sometimes lead to side product formation, such as guanidinium by-products from uronium reagents or epimerization at chiral centers.

    • Solution: If epimerization is a concern, consider using a coupling reagent known for its resistance to racemization, such as DEPBT. Alternatively, the acyl fluoride method can also minimize racemization. For terminating reactions that have failed to proceed, capping unreacted amines with a solution of acetic anhydride and pyridine can be employed.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem in my this compound PROTAC synthesis? A: Steric hindrance is a phenomenon where the size of atoms or groups in a molecule physically obstructs a chemical reaction. In the context of your synthesis, bulky chemical structures on both the APN inhibitor and the C3-NH-Boc linker can prevent the necessary proximity for the amide bond to form, leading to low yields or reaction failure.

Q2: Which coupling reagents are best for sterically hindered amide bond formation? A: For sterically hindered couplings, phosphonium and aminium/uronium-based reagents are generally superior to carbodiimides. HATU, HCTU, PyAOP, and COMU are highly efficient choices. The selection can be guided by the specific substrates and the need to avoid side reactions like racemization.

Q3: I am still getting low yields even with a stronger coupling reagent. What else can I try? A: If a powerful coupling reagent is insufficient, the next step is often to change the activation strategy. Converting the carboxylic acid to a more reactive acyl fluoride is a highly effective method for overcoming severe steric hindrance. Additionally, optimizing reaction conditions such as increasing the temperature (conventional or microwave heating), extending the reaction time, and ensuring the appropriate solvent and non-nucleophilic base are used can be crucial.

Q4: Are there alternatives to the standard C3 alkyl linker that might reduce steric hindrance? A: Yes, linker design is a critical aspect of PROTAC development. While simple alkyl chains are common, exploring linkers with different geometries or compositions can be beneficial. For instance, incorporating more rigid structures like piperazine or alkynes, or more flexible linkers like PEG chains, can alter the spatial orientation of the APN inhibitor and E3 ligand, potentially alleviating steric clashes during synthesis and improving ternary complex formation.

Q5: How can I confirm that my synthesized PROTAC is forming a ternary complex and inducing degradation? A: After successful synthesis, you must verify the PROTAC's biological activity. This typically involves a series of cell-based assays. Western blotting is commonly used to demonstrate a dose-dependent reduction in APN protein levels. To confirm the formation of the ternary complex (APN-PROTAC-E3 ligase), biophysical techniques such as co-immunoprecipitation, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be employed.

Data Presentation: Comparison of Coupling Reagents for Hindered Amide Synthesis

The following table summarizes the reported efficiency of various coupling reagents in forming amide bonds with sterically hindered substrates. Yields can be highly substrate-dependent.

Coupling Reagent/MethodHindered Carboxylic AcidHindered AmineYield (%)Reference(s)
EDC/HOBt Diphenylacetic acid2-Amino-4,6-dimethylpyrimidineTrace
DCC/DMAP Diphenylacetic acidDiisopropylamineNo Product
TaCl₅-based method Diphenylacetic acidDiisopropylamine20%
BTFFH (Acyl Fluoride) Diphenylacetic acidDiisopropylamine71%
BTFFH (Acyl Fluoride) 2-(4-chlorophenyl)-3-methylbutanoic acid2-Amino-5-nitropyridine85%
HATU Sterically hindered α,α-disubstituted amino acidsAmino estersGood to Excellent
COMU General hindered couplingsGeneral hindered couplingsHigh Efficiency
DIC/HOPO 2,6-dimethylbenzoic acidBenzylamineSignificant Yield

Experimental Protocols

Protocol 1: General Procedure for Hindered Amide Coupling via Acyl Fluoride Formation

This protocol is adapted from a method demonstrated to be effective for coupling sterically hindered carboxylic acids and amines.

Materials:

  • Hindered carboxylic acid (e.g., bulky APN inhibitor) (1.0 equiv)

  • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equiv)

  • Anhydrous acetonitrile or dichloromethane

  • Anhydrous pyridine (3.0 equiv)

  • Hindered amine (e.g., C3-NH-Boc linker) (1.2 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the hindered carboxylic acid (1.0 equiv) and BTFFH (1.2 equiv).

  • Add anhydrous acetonitrile to dissolve the solids (concentration approx. 0.1–0.2 M).

  • Add anhydrous pyridine (3.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes to allow for the in situ formation of the acyl fluoride intermediate.

  • Add the hindered amine (1.2 equiv) to the reaction mixture.

  • Seal the vial and heat the reaction to 80 °C.

  • Monitor the reaction progress by a suitable technique (e.g., LC-MS or TLC). Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Visualizations

Logical Workflow for Troubleshooting Low-Yield Amide Coupling

G Troubleshooting Low-Yield Amide Coupling start Low or No Yield in Amide Coupling check_reagent Is a standard coupling reagent (e.g., EDC/HOBt) being used? start->check_reagent upgrade_reagent Switch to a more potent reagent (HATU, COMU, PyBOP) check_reagent->upgrade_reagent Yes optimize_conditions Optimize reaction conditions: - Increase temperature (conventional/microwave) - Use hindered base (DIPEA) - Choose appropriate solvent (DMF, NMP) check_reagent->optimize_conditions No reassess_yield Re-evaluate reaction yield upgrade_reagent->reassess_yield acyl_fluoride Convert carboxylic acid to acyl fluoride (e.g., using BTFFH) reassess_yield->acyl_fluoride Yield Still Low success Successful Coupling reassess_yield->success Yield Improved failure Consider alternative linker strategy or synthetic route reassess_yield->failure Persistent Failure acyl_fluoride->reassess_yield optimize_conditions->reassess_yield APN_Signaling APN/CD13 Signaling in Cancer cluster_pathways Downstream Signaling APN APN/CD13 ECM Extracellular Matrix (ECM) Degradation APN->ECM Promotes Angiogenesis Angiogenesis APN->Angiogenesis Promotes PI3K PI3K/Akt Pathway APN->PI3K Activates Erk Erk1/2 Pathway APN->Erk Activates Wnt Wnt Signaling APN->Wnt Activates Invasion Tumor Cell Invasion & Metastasis ECM->Invasion Angiogenesis->Invasion Proliferation Cell Proliferation & Survival PI3K->Proliferation Erk->Proliferation Wnt->Proliferation PROTAC APN-Targeted PROTAC PROTAC->APN Induces Degradation

References

Technical Support Center: Monitoring APN-C3-NH-Boc Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monitoring APN-C3-NH-Boc coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for tracking the progress of this critical reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and quickest method to monitor the progress of my coupling reaction?

The most common and rapid method for routine monitoring is Thin-Layer Chromatography (TLC).[1][2][3] It allows for a quick visualization of the consumption of starting materials (the amine 'APN' and the carboxylic acid 'C3-NH-Boc') and the formation of the new amide product. By co-spotting the reaction mixture with the starting materials, you can qualitatively assess the reaction's progress.[1]

Q2: My TLC plate shows that the starting material is consumed, but I'm not sure if the main spot is my desired product. What should I do?

While TLC is excellent for tracking the disappearance of reactants, it may not definitively identify the product. To confirm the identity of the product spot, it's best to use a more specific analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[4] LC-MS provides both the retention time from the liquid chromatography and the mass-to-charge ratio of the compound, which can confirm the molecular weight of your desired product.

Q3: I'm seeing multiple new spots on my TLC plate. What could be the cause?

The formation of multiple products can be due to several factors, including side reactions, impurities in the starting materials, or degradation of reagents. Common side products in amide coupling reactions can include the formation of a urea byproduct from carbodiimide reagents or O-acylation if your starting material has an unprotected hydroxyl group. Running a more advanced analysis like HPLC or LC-MS can help in identifying these byproducts.

Q4: How can I quantify the progress of my reaction?

For a quantitative assessment of reaction conversion, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods. HPLC allows for the determination of the relative peak areas of reactants and products, giving a percentage of conversion. ¹H NMR can also be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, which can be integrated for quantification.

Q5: What are the key indicators of a successful amide bond formation in an NMR spectrum?

In ¹H NMR, the formation of an amide bond can be confirmed by the appearance of a new amide N-H proton signal, typically in the range of 5.5-8.5 ppm. Additionally, you will observe shifts in the signals of protons adjacent to the newly formed amide bond. In ¹³C NMR, the appearance of a new carbonyl signal in the amide region (typically 160-180 ppm) is a strong indicator of success.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the monitoring of your this compound coupling reaction.

Issue Potential Cause(s) Recommended Monitoring & Solution(s)
Reaction appears stalled (No change in TLC or HPLC over time) - Inactive coupling reagent. - Poor quality of solvent or reagents. - Insufficient temperature. - Steric hindrance of reactants.Monitoring: Take time points for HPLC or LC-MS analysis to confirm the lack of product formation. Solutions: - Use a fresh batch of coupling reagent. - Ensure solvents are anhydrous. - Gently increase the reaction temperature. - Consider using a more powerful coupling reagent like HATU or PyBOP.
Multiple product peaks in HPLC/LC-MS - Racemization of an amino acid. - Formation of side-products (e.g., urea byproduct). - O-acylation if a hydroxyl group is present.Monitoring: Use LC-MS to identify the molecular weights of the byproducts. Chiral HPLC may be necessary to detect racemization. Solutions: - Add an anti-racemization agent like HOBt or Oxyma. - Optimize the order of reagent addition. - Protect any reactive side-chain functional groups.
Product peak is broad or tailing in HPLC - Poor solubility of the product in the mobile phase. - Interaction of the product with the column stationary phase. - Presence of impurities co-eluting with the product.Monitoring: Adjust the HPLC gradient and mobile phase composition to improve peak shape. Solutions: - Modify the mobile phase pH or organic solvent. - Screen different HPLC column chemistries (e.g., C18, Phenyl-Hexyl). - Purify a small sample for re-injection to confirm if the issue is with the compound or the method.
No product detected by LC-MS, but a spot is visible on TLC - The product may not ionize well under the MS conditions. - The product might be unstable and degrade in the MS source.Monitoring: Vary the ionization source (e.g., ESI, APCI) and polarity (positive/negative mode) on the mass spectrometer. Solutions: - Try adding a mobile phase additive (e.g., formic acid, ammonium acetate) to promote ionization. - Rely on HPLC with UV detection for quantification and NMR for structural confirmation.

Experimental Protocols & Methodologies

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a faint pencil line about 1 cm from the bottom of the plate.

  • Spotting:

    • On the starting line, apply a small spot of the APN starting material (SM1).

    • Apply a small spot of the C3-NH-Boc starting material (SM2).

    • Apply a co-spot (both SM1 and SM2 on the same spot).

    • Using a capillary tube, take a small aliquot from the reaction mixture and spot it.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 10-30% Ethyl Acetate in Hexanes, may require optimization). Ensure the solvent level is below the starting line.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, stain the plate with a suitable agent like potassium permanganate.

  • Interpretation: The reaction is complete when the starting material spots in the reaction lane have disappeared, and a new spot (the product) has formed.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the mobile phase (e.g., in 1 mL of 50:50 acetonitrile/water). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard analytical HPLC with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for peptide-like molecules.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 220 nm.

  • Data Analysis: Monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time. The reaction is considered complete when the starting material peaks are no longer detectable.

Visualizing the Workflow

Reaction_Monitoring_Workflow start Start Reaction: APN + C3-NH-Boc take_aliquot Take Aliquot (t=x hours) start->take_aliquot tlc TLC Analysis take_aliquot->tlc Quick Check hplc_lcms HPLC / LC-MS Analysis take_aliquot->hplc_lcms Quantitative Check decision Reaction Complete? tlc->decision hplc_lcms->decision workup Proceed to Work-up & Purification decision->workup Yes continue_reaction Continue Reaction & Monitor decision->continue_reaction No troubleshoot Troubleshoot Reaction continue_reaction->take_aliquot continue_reaction->troubleshoot If stalled

Caption: Workflow for monitoring an amide coupling reaction.

Troubleshooting_Logic start Problem Detected incomplete_rxn Incomplete Reaction? start->incomplete_rxn multiple_spots Multiple Products? start->multiple_spots incomplete_rxn->multiple_spots No check_reagents Check Reagent Activity & Purity incomplete_rxn->check_reagents Yes lcms_analysis Identify Byproducts with LC-MS multiple_spots->lcms_analysis Yes optimize_cond Optimize Conditions (Temp, Time, Catalyst) check_reagents->optimize_cond protect_groups Protect Side Chains lcms_analysis->protect_groups change_reagent Change Coupling Reagent lcms_analysis->change_reagent

Caption: Troubleshooting logic for common coupling reaction issues.

References

Technical Support Center: Optimizing PROTAC Linker Length for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining PROTAC linker length using building blocks like APN-C3-NH-Boc to improve therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC molecule?

The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its primary function is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.[3][4] The linker's length, composition, and attachment points significantly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.

Q2: How does linker length specifically impact PROTAC efficacy?

Linker length is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.

  • Too long: Conversely, a linker that is too long might lead to the formation of unproductive ternary complexes where the necessary lysine residues on the target protein are not correctly positioned for efficient ubiquitination. It can also introduce excessive flexibility, which can be entropically unfavorable for stable complex formation.

  • Optimal length: An optimal linker length properly orients the POI and E3 ligase to maximize favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient protein degradation.

Q3: What is this compound and how is it used in PROTAC synthesis?

This compound is a PROTAC linker of the alkyl/ether class. The "C3" indicates a three-carbon chain, providing a defined length to the linker. The "NH-Boc" signifies a Boc-protected amine group, which allows for controlled, stepwise synthesis. This protecting group can be removed to allow for the attachment of either the POI-binding ligand or the E3 ligase-binding ligand. It also contains an alkyne group, making it suitable for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for efficient PROTAC synthesis.

Q4: What is the "hook effect" and how does it relate to linker design?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the extent of protein degradation decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex. While linker design is one of many factors, a well-designed linker that promotes high cooperativity in the ternary complex can help mitigate the hook effect by favoring the formation of the ternary complex even at higher concentrations.

Troubleshooting Guide

Problem 1: My PROTAC shows low or no degradation of the target protein.

Possible Cause Suggested Solution
Suboptimal Linker Length Synthesize a library of PROTACs with varying linker lengths. Even minor changes can significantly impact efficacy. For example, systematically increase the linker length by adding ethylene glycol (PEG) or alkyl units.
Inefficient Ternary Complex Formation Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.
Poor Cell Permeability The linker composition can affect the PROTAC's physicochemical properties. Consider modifying the linker to improve solubility and cell permeability, for instance, by incorporating PEG units.
Incorrect Linker Attachment Point The point of attachment on the warhead and E3 ligase ligand is crucial. Ensure the linker exit vector is positioned in a solvent-exposed region to avoid disrupting binding to the target proteins.

Problem 2: I'm observing a significant "hook effect" with my PROTAC.

Possible Cause Suggested Solution
Low Ternary Complex Cooperativity Optimize the linker to enhance favorable protein-protein interactions between the POI and the E3 ligase. This can increase the stability of the ternary complex relative to the binary complexes.
PROTAC Concentration Too High Perform a detailed dose-response curve to identify the optimal concentration range for maximum degradation before the onset of the hook effect.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase. Below are examples from published studies illustrating the impact of linker length on degradation efficacy.

Table 1: Effect of Linker Length on p38α Degradation

PROTACLinker Length (atoms)% p38α Degradation (BBL358 cells)% p38α Degradation (T47D cells)
NR-1c20HighModerate
NR-6a17HighHigh
NR-7f16HighHigh
NR-7g15HighHigh
Compounds with <15 atoms<15PoorPoor

Table 2: Effect of Linker Length on Estrogen Receptor (ER) α Degradation

PROTACLinker Length (atoms)ERα Degradation
Compound with 12-atom linker12Moderate
Compound with 16-atom linker 16 Optimal
Compound with 20-atom linker20Reduced

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths

Objective: To generate a series of PROTACs with different linker lengths for structure-activity relationship (SAR) studies.

General Workflow using Click Chemistry:

  • Synthesize Alkyne- and Azide-Functionalized Ligands:

    • Synthesize or procure the POI ligand and the E3 ligase ligand.

    • Functionalize one ligand with a terminal alkyne group and the other with an azide group.

  • Prepare Linker Building Blocks:

    • Use a series of linker precursors of varying lengths (e.g., PEG or alkyl chains) that are bifunctionalized with an azide at one end and an alkyne at the other. This compound can be incorporated into these building blocks.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • In a suitable solvent (e.g., DMF/water), combine the azide-functionalized ligand, the alkyne-functionalized linker, and the alkyne-functionalized E3 ligase ligand.

    • Add a copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).

    • Allow the reaction to proceed at room temperature until completion, monitored by LC-MS.

  • Purification:

    • Purify the resulting PROTACs using reverse-phase HPLC.

    • Characterize the final products by mass spectrometry and NMR.

Protocol 2: Western Blotting for Target Protein Degradation

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each PROTAC from the synthesized library for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometry analysis to quantify the relative protein levels, normalizing the target protein signal to the loading control.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To assess the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

  • Immobilization:

    • Immobilize either the purified E3 ligase or the target protein onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the third component (the protein not immobilized) over the sensor chip.

  • Data Analysis:

    • An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The data can be used to determine the cooperativity of the system.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruitment Proteasome Proteasome Degraded_POI Proteasome->Degraded_POI Degradation POI_bound POI POI_bound->Proteasome Targeting for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Design cluster_invitro In Vitro Validation cluster_incell In-Cell Efficacy cluster_optimization Optimization Start Design PROTAC Library (Varying Linker Lengths) Synthesis Synthesize PROTACs (e.g., using this compound) Start->Synthesis Purification Purify and Characterize (HPLC, MS, NMR) Synthesis->Purification SPR Biophysical Assays (SPR, ITC) Purification->SPR Test in vitro Cell_Treatment Treat Cells with PROTAC Library Purification->Cell_Treatment Test in cells Ternary_Complex Assess Ternary Complex Formation & Cooperativity SPR->Ternary_Complex Degradation_Analysis Quantify Target Protein Degradation (DC50, Dmax) Ternary_Complex->Degradation_Analysis Correlate Western_Blot Western Blotting Cell_Treatment->Western_Blot Western_Blot->Degradation_Analysis Analysis Analyze SAR Data Degradation_Analysis->Analysis Select_Optimal Select Optimal Linker Length Analysis->Select_Optimal

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Linker_Length_Efficacy cluster_linker Linker Length cluster_outcome Outcome Too_Short Too Short Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Optimal Optimal Productive_Complex Productive Ternary Complex Optimal->Productive_Complex Too_Long Too Long Unproductive_Complex Unproductive Complex/ Entropic Penalty Too_Long->Unproductive_Complex No_Ternary_Complex No Ternary Complex Formation Steric_Hindrance->No_Ternary_Complex Low_Efficacy Low Degradation Efficacy No_Ternary_Complex->Low_Efficacy High_Efficacy High Degradation Efficacy Productive_Complex->High_Efficacy Unproductive_Complex->Low_Efficacy

Caption: The logical relationship between linker length and PROTAC efficacy.

References

Technical Support Center: Troubleshooting Guide for APN-C3-NH-Boc Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering challenges with protein degradation experiments using PROTACs synthesized with the APN-C3-NH-Boc linker. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guide

Question 1: I am observing little to no degradation of my target protein after treatment with my this compound synthesized PROTAC. What are the potential causes and how can I troubleshoot this?

Answer:

The absence of target protein degradation is a common initial challenge in PROTAC development. The underlying causes can be systematically investigated through the following steps:

Potential Causes & Troubleshooting Steps:

  • Suboptimal PROTAC Concentration and the "Hook Effect":

    • Problem: PROTACs can exhibit a "hook effect," where concentrations that are too high lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][2] This results in a bell-shaped dose-response curve.[2]

    • Solution: Perform a wide dose-response experiment. Test your PROTAC across a broad concentration range (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to determine if a hook effect is present.[2]

  • Inefficient Ternary Complex Formation:

    • Problem: The formation of a stable ternary complex between the target protein, your PROTAC, and an E3 ligase is essential for ubiquitination and subsequent degradation.[2] The specific length and conformation of the this compound linker may not be ideal for your specific target and E3 ligase pair.

    • Solution: Directly assess ternary complex formation using biophysical assays. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), TR-FRET, or AlphaLISA can confirm and quantify complex formation in vitro. In-cell target engagement assays such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm that the PROTAC is engaging its targets within the cellular environment.

  • Poor Cellular Permeability or Stability:

    • Problem: PROTACs are often large molecules that may have difficulty crossing the cell membrane or may be susceptible to rapid metabolic degradation.

    • Solution: Evaluate the cellular uptake and stability of your compound. Use LC-MS/MS to measure the intracellular concentration of your PROTAC and its stability over time in cell culture medium and cell lysates.

  • Insufficient Protein Expression:

    • Problem: The degradation machinery is dependent on the presence of both the target protein and the recruited E3 ligase. The chosen cell line may have insufficient endogenous levels of either protein.

    • Solution: Verify the expression levels of both the target protein and the intended E3 ligase (e.g., CRBN, VHL) in your cell model using Western Blotting. If expression is low, consider using a different cell line or a system where expression can be induced.

  • Issues with PROTAC Synthesis and Purity:

    • Problem: The this compound linker relies on a click chemistry reaction for conjugation. Incomplete reactions or impurities from the synthesis can result in an inactive compound.

    • Solution: Confirm the identity and purity of your final PROTAC compound using analytical methods such as NMR and high-resolution mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of the this compound component in my PROTAC?

This compound is an alkyl/ether-based PROTAC linker. Its key feature is a terminal alkyne group, making it a reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables the efficient and modular synthesis of a PROTAC by "clicking" together an azide-modified warhead (for your target protein) and an azide-modified E3 ligase ligand.

Q2: Which E3 ligases can be recruited by a PROTAC synthesized with the this compound linker?

The this compound linker is agnostic to the E3 ligase. The specificity is determined by the E3 ligase ligand that you conjugate to it. Therefore, you can theoretically target any E3 ligase for which a suitable azide-functionalized ligand is available. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).

Q3: My dose-response curve shows a "hook effect." What is the best way to proceed?

The presence of a hook effect indicates that at high concentrations, your PROTAC is inhibiting its own activity. The primary solution is to work at the optimal, lower concentration that gives the maximal degradation. If the potency at this optimal concentration is still insufficient, you may need to re-engineer the PROTAC, potentially by altering the linker to disfavor binary complex formation.

Q4: How do I confirm that the protein loss I'm observing is specifically due to proteasomal degradation?

To validate the mechanism of action, you should perform a co-treatment experiment with a proteasome inhibitor. Treat your cells with your PROTAC in both the presence and absence of a compound like MG132 or bortezomib. If the degradation of your target protein is prevented or rescued in the presence of the proteasome inhibitor, this provides strong evidence that the degradation is mediated by the proteasome.

Data Presentation

Table 1: Example Data for Linker Optimization

This table presents hypothetical data to illustrate the impact of linker length on PROTAC efficacy. Actual results will vary depending on the specific target and E3 ligase.

PROTAC AnalogLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Compound AAlkyl Chain1045065
Compound B This compound 13 120 88
Compound CPEG4153595
Compound DAlkyl Chain1821080

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.

Experimental Protocols

Detailed Protocol: Western Blotting for Quantifying Protein Degradation

This protocol provides a standard methodology to assess the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a serial dilution of your this compound PROTAC (e.g., 1 nM to 10,000 nM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of each supernatant using a Bradford or BCA protein assay.

  • Gel Electrophoresis and Protein Transfer:

    • Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel (SDS-PAGE).

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • To ensure equal loading, probe the same membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin, or Vinculin).

  • Data Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to its corresponding loading control band.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the degradation percentage.

Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Intracellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex binds Target Target Protein (POI) Target->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex recruited Ternary_Complex->PROTAC   Release & Recycle Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target   Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome   Recognition Peptides Degraded Peptides Proteasome->Peptides   Degradation

Caption: this compound PROTACs hijack the ubiquitin-proteasome system.

Troubleshooting_Workflow_Diagram Troubleshooting Workflow for Failed Degradation Start Start: No or Poor Target Degradation Step1 1. Perform Wide Dose-Response (Western Blot) Start->Step1 Decision1 Degradation Observed? Step1->Decision1 Step2 2. Assess Ternary Complex Formation (e.g., SPR, NanoBRET) Decision1->Step2 No End_Success Success: Optimize Concentration Decision1->End_Success Yes Decision2 Complex Forms? Step2->Decision2 Step3 3. Check Protein Expression (Target & E3 Ligase) Decision2->Step3 Yes Redesign Redesign PROTAC (Modify Linker/Binders) Decision2->Redesign No Decision3 Sufficient Expression? Step3->Decision3 Step4 4. Evaluate Permeability & Stability (LC-MS/MS) Decision3->Step4 Yes End_Fail Change Cell Model or Target Decision3->End_Fail No Decision4 Permeable & Stable? Step4->Decision4 Decision4->Redesign No Decision4->Redesign Yes, but still fails? Re-evaluate hypothesis Redesign->Step1

Caption: A systematic workflow for diagnosing degradation issues.

Logical_Relationship_Diagram Logical Relationships of Potential Failure Points cluster_Compound PROTAC Compound Issues cluster_Complex Ternary Complex Issues cluster_Cellular Cellular Environment Issues center Failed Degradation Linker Suboptimal Linker (Length/Composition) center->Linker Permeability Poor Cell Permeability center->Permeability Stability Metabolic Instability center->Stability Purity Synthesis Impurity center->Purity Formation Inefficient Formation center->Formation Hook Hook Effect center->Hook Geometry Unproductive Geometry center->Geometry Target_Exp Low Target Expression center->Target_Exp E3_Exp Low E3 Ligase Expression center->E3_Exp Efflux Active Efflux center->Efflux Linker->Permeability Formation->Geometry

References

Validation & Comparative

A Comparative Guide to APN-C3-NH-Boc and Alkyl Chain Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation (TPD), the design of proteolysis-targeting chimeras (PROTACs) has emerged as a powerful strategy to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a detailed comparison of two distinct linker strategies: the versatile APN-C3-NH-Boc linker, which facilitates "click chemistry" approaches, and the more traditional alkyl chain linkers.

Introduction to Linker Chemistry in PROTACs

The primary function of a linker in a PROTAC is to bridge the target protein and the E3 ligase, enabling the formation of a productive ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The chemical nature, length, and rigidity of the linker are critical parameters that influence the stability and conformation of this ternary complex, and consequently, the degradation efficiency of the PROTAC.

This compound Linker: A Gateway to Click Chemistry

The this compound linker is a bifunctional building block designed for the modular synthesis of PROTACs. Its structure comprises two key components:

  • Arylpropiolonitrile (APN): This moiety contains a terminal alkyne group, which is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of a stable triazole ring by reacting with an azide-functionalized molecule.

  • C3-NH-Boc: This is a three-carbon alkyl chain terminating in a Boc-protected amine. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines that can be readily removed under acidic conditions to reveal a primary amine. This amine can then be used to form an amide bond with a carboxylic acid on either the target protein ligand or the E3 ligase ligand.

The primary utility of the this compound linker is to enable the rapid and efficient assembly of PROTAC libraries through click chemistry. This modular approach allows researchers to easily vary the components of the PROTAC (target ligand, E3 ligase ligand, and linker) to optimize degradation activity. The resulting linker in the final PROTAC is not the this compound itself, but rather a more complex structure containing a triazole ring formed from the alkyne of the APN group.

Alkyl Chain Linkers: The Flexible Standard

Alkyl chain linkers are the most commonly used type of linker in initial PROTAC design due to their synthetic accessibility and inherent flexibility.[1][2] These linkers consist of a chain of methylene (-CH2-) units of varying lengths.

Advantages of Alkyl Chain Linkers:

  • Synthetic Simplicity: They are relatively easy to synthesize and incorporate into PROTACs using standard chemical reactions like amide coupling.

  • Flexibility: The conformational freedom of alkyl chains can allow the PROTAC to adopt an optimal orientation for ternary complex formation.[2]

Disadvantages of Alkyl Chain Linkers:

  • Hydrophobicity: Long alkyl chains can increase the lipophilicity of the PROTAC, potentially leading to poor solubility and off-target effects.[1]

  • Metabolic Instability: Alkyl chains can be susceptible to oxidative metabolism, which may limit the in vivo half-life of the PROTAC.[3]

Performance Comparison: this compound (via Triazole Linkers) vs. Alkyl Chain Linkers

Linker TypeKey Structural Feature(s)AdvantagesDisadvantagesRepresentative Performance Data
This compound (forms Triazole Linker) 1,2,3-Triazole ringModular and efficient synthesis via click chemistry; Increased metabolic stability; Can provide favorable interactions within the ternary complex.May introduce more rigidity than optimal for some systems; Can alter solubility and permeability.Target: BRD4 DC50: < 0.5 µM (for some lengths)
Alkyl Chain Saturated hydrocarbon chain (-CH2-)nSynthetically accessible; High flexibility.Can be hydrophobic; Potentially lower metabolic stability.Target: TBK1 DC50: 3 nM (21-atom linker)Dmax: 96%
Target: Estrogen Receptor α Optimal degradation with a 16-atom chain length.

Note: The performance of a PROTAC is highly dependent on the specific target protein, E3 ligase, and the overall structure of the molecule. The data presented here are examples and not a direct head-to-head comparison under identical conditions.

Experimental Protocols

Synthesis of PROTACs

1. Synthesis of an Alkyl Chain-Linked PROTAC via Amide Coupling:

This protocol describes a general method for coupling a target protein ligand with a carboxylic acid to an E3 ligase ligand with a free amine via an alkyl diamine linker.

  • Step 1: Activate the carboxylic acid of the target protein ligand. Dissolve the target protein ligand (1 eq) in a suitable solvent like DMF. Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2 eq). Stir at room temperature for 15-30 minutes.

  • Step 2: Couple with the alkyl diamine linker. To the activated ligand solution, add the mono-Boc-protected alkyl diamine (e.g., N-Boc-1,6-diaminohexane, 1.2 eq) and continue stirring at room temperature overnight.

  • Step 3: Purify the intermediate. Purify the resulting intermediate by flash chromatography or preparative HPLC.

  • Step 4: Deprotect the Boc group. Dissolve the purified intermediate in a solution of TFA in DCM (e.g., 20% TFA in DCM) and stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure.

  • Step 5: Couple with the E3 ligase ligand. Activate the carboxylic acid of the E3 ligase ligand as in Step 1. Add the deprotected intermediate from Step 4 to the activated E3 ligase ligand solution and stir at room temperature overnight.

  • Step 6: Purify the final PROTAC. Purify the final PROTAC molecule by preparative HPLC.

2. Synthesis of a Triazole-Linked PROTAC via Click Chemistry (using an APN-like linker):

This protocol outlines the synthesis of a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Step 1: Prepare the azide- and alkyne-functionalized ligands. Synthesize or obtain the target protein ligand functionalized with an azide group and the E3 ligase ligand functionalized with a terminal alkyne (or vice versa). The this compound linker can be used to introduce the alkyne moiety.

  • Step 2: Set up the click reaction. Dissolve the azide-functionalized ligand (1 eq) and the alkyne-functionalized ligand (1 eq) in a suitable solvent system, such as a mixture of t-BuOH and water.

  • Step 3: Add the copper catalyst and ligand. Add a solution of copper(II) sulfate (e.g., 0.1 eq) and a reducing agent like sodium ascorbate (e.g., 0.2 eq) to the reaction mixture. A copper-stabilizing ligand such as TBTA can also be added.

  • Step 4: Reaction. Stir the reaction mixture at room temperature overnight.

  • Step 5: Purify the final PROTAC. Purify the resulting triazole-linked PROTAC by preparative HPLC.

Biological Evaluation of PROTACs

1. Western Blotting for Protein Degradation:

This is the most common method to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, add Laemmli buffer, and boil to denature the proteins. Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Add a chemiluminescent substrate and image the blot. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be calculated from a dose-response curve.

2. Ternary Complex Formation Assay (e.g., using Surface Plasmon Resonance - SPR):

This assay measures the formation of the ternary complex in real-time.

  • Immobilization: Immobilize the E3 ligase on the surface of an SPR sensor chip.

  • Binding Analysis: Inject a solution containing the target protein and the PROTAC over the chip surface. The binding of the target protein to the E3 ligase in the presence of the PROTAC will cause a change in the refractive index, which is detected by the instrument.

  • Data Analysis: The sensorgram data can be analyzed to determine the kinetics and affinity of ternary complex formation.

Visualizing the Concepts

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway, illustrating the formation of the ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.

Linker_Synthesis PROTAC Synthesis Strategies cluster_Alkyl Alkyl Chain Linker Synthesis cluster_APN This compound (Click Chemistry) Synthesis Ligand A-COOH Ligand A-COOH Amide Coupling 1 Amide Coupling 1 Ligand A-COOH->Amide Coupling 1 H2N-Alkyl-NH-Boc H2N-Alkyl-NH-Boc H2N-Alkyl-NH-Boc->Amide Coupling 1 Deprotection Deprotection Amide Coupling 1->Deprotection Amide Coupling 2 Amide Coupling 2 Deprotection->Amide Coupling 2 Ligand B-COOH Ligand B-COOH Ligand B-COOH->Amide Coupling 2 Alkyl-PROTAC Alkyl-PROTAC Amide Coupling 2->Alkyl-PROTAC Ligand A-N3 Ligand A-N3 Click Reaction CuAAC Ligand A-N3->Click Reaction Alkyne-Linker APN-based Linker Alkyne-Linker->Click Reaction Triazole-PROTAC Triazole-PROTAC Click Reaction->Triazole-PROTAC Ligand B Ligand B Ligand B->Alkyne-Linker Pre-functionalization

Caption: A comparison of synthetic workflows for generating PROTACs with alkyl chain linkers versus triazole-containing linkers using an APN-based click chemistry approach.

Conclusion

The choice of linker is a critical decision in the design of effective PROTACs. Alkyl chain linkers offer a simple and flexible starting point for PROTAC development. However, they may suffer from drawbacks such as hydrophobicity and metabolic instability. The this compound linker provides a sophisticated alternative, enabling the use of click chemistry for the rapid and modular synthesis of PROTAC libraries. The resulting triazole-containing linkers can offer improved metabolic stability and provide opportunities for specific interactions within the ternary complex. Ultimately, the optimal linker strategy is target-dependent and requires empirical validation through the synthesis and biological evaluation of a variety of linker types and lengths. This guide provides researchers with the foundational knowledge and experimental frameworks to navigate these choices in their pursuit of novel protein degraders.

References

The Performance of Clickable Alkyne-Based Linkers in PROTACs: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing clickable alkyne-based linkers, such as the APN-C3-NH-Boc linker, across different cell lines. By leveraging the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," these linkers facilitate the rapid synthesis and optimization of PROTACs for targeted protein degradation. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying mechanisms and workflows.

Introduction to Clickable Linkers in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.

Clickable linkers, such as those containing an alkyne group like this compound, offer a modular and efficient approach to PROTAC synthesis. The alkyne group can be readily conjugated to an azide-modified ligand through the highly reliable CuAAC reaction, forming a stable triazole ring. This "click chemistry" approach allows for the rapid generation of PROTAC libraries with diverse linker lengths and compositions, accelerating the identification of potent and selective degraders.

Comparative Performance Data

The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation level (Dmax). The following tables summarize the performance of PROTACs synthesized using clickable alkyne linkers against different protein targets in various cancer cell lines. While the specific "this compound" linker may not be explicitly named in all studies, the data represents the performance of PROTACs constructed using a similar clickable alkyne linker strategy.

PROTAC (Targeting BRD4)E3 Ligase LigandLinker Type (atoms)Cell LineDC50 (nM)Dmax (%)
PROTAC 1VHL LigandClickable PEG-like (12)H661< 500> 90
PROTAC 2VHL LigandClickable PEG-like (15)H661< 500> 90
PROTAC 3CRBN LigandClickable PEG-like (12)H661> 5000< 20
PROTAC 4CRBN LigandClickable PEG-like (18)H661< 500> 90

Data adapted from studies on BRD4-targeting PROTACs synthesized via click chemistry. Note that the performance can be highly dependent on the E3 ligase ligand and linker length.

PROTAC (Targeting CDK9)E3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)
Degrader 16ThalidomideTriazole-AlkylMV4-112.595
Degrader 17ThalidomideTriazole-AlkylMV4-113.293
Degrader 20ThalidomideTriazole-AlkylMOLM-131.896
Degrader 21ThalidomideTriazole-AlkylMOLM-132.394

Data from a study on CDK9 degraders, highlighting the potency of triazole-containing linkers formed through click chemistry in acute myeloid leukemia (AML) cell lines.[1]

Experimental Protocols

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for synthesizing a PROTAC using a clickable alkyne linker.

  • Preparation of Precursors: Synthesize or obtain the POI ligand functionalized with an azide group and the E3 ligase ligand attached to an alkyne-containing linker (e.g., this compound).

  • Reaction Setup: In a suitable reaction vessel, dissolve the azide-functionalized POI ligand (1 equivalent) and the alkyne-functionalized E3 ligase ligand-linker (1 equivalent) in a solvent such as a mixture of tert-butanol and water.

  • Catalyst Addition: Add a solution of copper(II) sulfate (CuSO4) (e.g., 0.1 equivalents) and a reducing agent such as sodium ascorbate (e.g., 0.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS).

  • Purification: Upon completion, purify the PROTAC product using a suitable method such as preparative HPLC to obtain the final product.

  • Characterization: Confirm the identity and purity of the final PROTAC molecule using techniques like 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for Protein Degradation Assessment

This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate the desired cell line (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the formation of the ternary complex (POI-PROTAC-E3 ligase).

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a specified time. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase, coupled to protein A/G magnetic beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-precipitation, which indicates the formation of the ternary complex.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC (Clickable Linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits POI_PROTAC_E3 POI-PROTAC-E3 Proteasome Proteasome POI->Proteasome Recognized by Ubiquitination Ubiquitination POI_PROTAC_E3->Ubiquitination Mediates Ub Ubiquitin Ub->Ubiquitination Ubiquitination->POI Tags POI Degradation Proteasome->Degradation Leads to

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Validation Synthesis Synthesis of PROTAC (via Click Chemistry) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization PROTAC_Treatment PROTAC Treatment Characterization->PROTAC_Treatment Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (for Degradation) PROTAC_Treatment->Western_Blot Co_IP Co-Immunoprecipitation (for Ternary Complex) PROTAC_Treatment->Co_IP Cell_Viability Cell Viability Assay PROTAC_Treatment->Cell_Viability

Caption: Experimental workflow for PROTAC validation.

Logical_Relationship Start Hypothesis: Clickable linker facilitates efficient PROTAC synthesis and potent degradation. Step1 Synthesize PROTAC library with varying clickable linkers. Start->Step1 Step2 Treat different cell lines with synthesized PROTACs. Step1->Step2 Step3 Assess protein degradation (Western Blot). Step2->Step3 Step4 Determine DC50 and Dmax values. Step3->Step4 Step5 Compare performance of different linkers. Step4->Step5 Conclusion Conclusion: Identify optimal clickable linker for specific target and cell line. Step5->Conclusion

Caption: Logical flow for linker performance validation.

References

A Comparative Analysis of APN-C3-NH-Boc and Other Click Chemistry Linkers for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of sophisticated molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed comparative analysis of APN-C3-NH-Boc, a terminal alkyne linker, against other prominent click chemistry linkers. The comparison focuses on performance, supported by experimental data, to empower informed decisions in linker selection for bioconjugation and drug development.

At the forefront of bioconjugation techniques, "click chemistry" offers a class of reactions known for their high efficiency, selectivity, and biocompatibility. The two most prevalent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This compound, possessing a terminal alkyne, is a key player in CuAAC reactions. This guide will compare its performance characteristics with those of linkers utilized in SPAAC, such as those containing dibenzocyclooctyne (DBCO) and trans-cyclooctene (TCO) moieties.

Performance Comparison: this compound vs. SPAAC Linkers

The choice between a CuAAC linker like this compound and SPAAC linkers (DBCO, TCO) hinges on the specific requirements of the application, particularly concerning reaction kinetics, biocompatibility, and the chemical environment of the conjugation.

FeatureThis compound (CuAAC)DBCO Linkers (SPAAC)TCO Linkers (SPAAC with Tetrazine)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionStrain-Promoted Inverse Electron Demand Diels-Alder
Reaction Partner AzideAzideTetrazine
Biocompatibility Limited in living systems due to copper catalyst cytotoxicityHigh; copper-freeHigh; copper-free
Reaction Kinetics (Second-Order Rate Constant) ~10³ - 10⁵ M⁻¹s⁻¹ (estimated for N-propargyl carbamate)~10⁻¹ - 1 M⁻¹s⁻¹~10³ - 10⁶ M⁻¹s⁻¹
Stability of Linker Generally stable; carbamate can be designed for cleavability. Boc group is acid-labile.Stable under physiological conditions.Stable under physiological conditions.
Stability of Product Highly stable triazole ring.Stable triazole ring.Stable dihydropyridazine, followed by N₂ elimination to form a stable pyridazine.
Potential Side Reactions Alkyne homo-coupling (Glaser coupling), oxidative damage to biomolecules from copper catalyst.Can react with thiols under certain conditions.Minimal side reactions reported in biological systems.
Typical Applications Synthesis of PROTACs, ADCs (ex vivo), surface functionalization, material science.Live cell imaging, in vivo bioconjugation, ADC synthesis.Live cell imaging, in vivo bioconjugation, radiolabeling, ADC synthesis.

In-Depth Analysis

Biocompatibility: The primary drawback of using this compound in living systems is the requirement of a copper(I) catalyst for the CuAAC reaction. Copper ions can be cytotoxic, limiting the application of this method for in vivo studies. SPAAC linkers like DBCO and TCO shine in this aspect as their reactions are "copper-free" and proceed without the need for a metal catalyst, making them highly suitable for live-cell imaging and in vivo bioconjugation.

Stability: The this compound linker contains a carbamate group, which is generally stable under physiological conditions. However, carbamate linkers can be engineered to be cleavable under specific conditions (e.g., enzymatic cleavage), which can be advantageous for drug delivery applications. The Boc (tert-butyloxycarbonyl) protecting group on the amine is stable to most nucleophiles and bases but is readily cleaved under acidic conditions, allowing for subsequent functionalization. The resulting triazole ring from the CuAAC reaction is exceptionally stable. DBCO and TCO linkers, as well as their reaction products, also exhibit high stability in biological environments.

Side Reactions: A potential side reaction for terminal alkynes like this compound in CuAAC is the Glaser coupling, which is a copper-catalyzed homo-coupling of the alkynes. This can be minimized by using appropriate ligands and reaction conditions. The copper catalyst can also potentially cause oxidative damage to sensitive biomolecules. For SPAAC linkers, DBCO has been reported to react with thiols under specific conditions, which could lead to off-target reactions in a biological system rich in cysteine residues. TCO linkers are generally considered to have minimal side reactions in biological contexts.

Experimental Protocols

Detailed methodologies are crucial for the successful application and comparison of these linkers.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound and the azide-containing molecule in a suitable solvent (e.g., DMSO or DMF).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water) and THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the azide-containing molecule in the desired molar ratio (typically 1:1 to 1:1.5) in the reaction buffer.

    • Prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution (a typical ratio is 1:5 CuSO₄:THPTA).

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature or 37°C.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC). Reactions are often complete within 1-4 hours.

  • Purification:

    • If necessary, purify the product using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO Linker

Materials:

  • DBCO-containing linker

  • Azide-containing molecule

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility

Procedure:

  • Preparation of Solutions:

    • Dissolve the DBCO-containing linker and the azide-containing molecule in the reaction buffer. Use a minimal amount of an organic co-solvent if necessary to ensure solubility.

  • Reaction Setup:

    • Combine the DBCO-linker and the azide-containing molecule in the desired molar ratio (typically 1:1 to 1:3) in the reaction buffer.

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature or 37°C.

    • Monitor the reaction progress by a suitable analytical method. Reaction times can vary from 1 to 24 hours depending on the specific reactants and concentrations.

  • Purification:

    • Purify the product as required using standard biochemical techniques.

Visualizing the Click Chemistry Landscape

To better understand the relationships and workflows discussed, the following diagrams are provided.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System APN_Linker This compound (Terminal Alkyne) Reaction_Mix Reaction Mixture in Buffer APN_Linker->Reaction_Mix Azide_Molecule Azide-containing Molecule Azide_Molecule->Reaction_Mix CuSO4 CuSO4 (Copper(II) Source) CuSO4->Reaction_Mix Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Reaction_Mix Ligand THPTA (Ligand) Ligand->Reaction_Mix Triazole_Product Stable Triazole Conjugate Reaction_Mix->Triazole_Product Cu(I) Catalysis

Workflow for CuAAC with this compound.

SPAAC_Comparison cluster_CuAAC Copper-Catalyzed (CuAAC) cluster_SPAAC Strain-Promoted (SPAAC) Click_Chemistry Click Chemistry Approaches APN This compound (Terminal Alkyne) Click_Chemistry->APN DBCO DBCO Linker (Cyclooctyne) Click_Chemistry->DBCO TCO TCO Linker (trans-Cyclooctene) Click_Chemistry->TCO APN_Char Pros: Fast Kinetics Cons: Copper Toxicity APN->APN_Char DBCO_Char Pros: Biocompatible Cons: Slower Kinetics DBCO->DBCO_Char TCO_Char Pros: Biocompatible, Very Fast Cons: Reacts with Tetrazines TCO->TCO_Char

Comparative overview of click chemistry linkers.

Conclusion

This compound is a highly effective linker for CuAAC reactions, offering the significant advantage of rapid reaction kinetics. This makes it an excellent choice for a wide range of applications in chemical biology and drug discovery, particularly for the synthesis of complex molecules like PROTACs and for ex vivo bioconjugation. However, for applications requiring high biocompatibility, such as live-cell imaging and in vivo studies, the copper-free SPAAC linkers, DBCO and TCO, are the preferred choice. The exceptionally fast kinetics of the TCO-tetrazine reaction make it a particularly powerful tool for in vivo applications where low concentrations and rapid labeling are crucial. The selection of the optimal linker will always depend on a careful consideration of the specific experimental context, balancing the need for speed, biocompatibility, and the chemical nature of the molecules to be conjugated.

A Head-to-Head Comparison: APN-C3-NH-Boc and Non-Cleavable Linkers in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of a therapeutic's success. This guide provides an objective, data-supported comparison of APN-C3-NH-Boc, a linker utilized in Proteolysis Targeting Chimeras (PROTACs), and non-cleavable linkers, a mainstay in the design of Antibody-Drug Conjugates (ADCs).

While a direct experimental head-to-head comparison is not feasible due to their application in distinct therapeutic modalities, this guide will elucidate their fundamental differences in mechanism, stability, and overall impact on drug performance.

At a Glance: Key Differences

FeatureThis compound (in PROTACs)Non-Cleavable Linkers (in ADCs)
Therapeutic Modality Proteolysis Targeting Chimeras (PROTACs)Antibody-Drug Conjugates (ADCs)
Primary Function To connect a target protein binder to an E3 ligase binder, facilitating target protein degradation.To connect a cytotoxic payload to an antibody, ensuring stable circulation and payload delivery.
Mechanism of Action Induces proximity between the target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation of the target.[1]The entire ADC is internalized, and the antibody is degraded in the lysosome to release the payload-linker-amino acid complex.[2][3]
Payload Release Does not release a payload; the entire PROTAC molecule is the active therapeutic that acts catalytically.The cytotoxic payload is released after lysosomal degradation of the antibody.[4]
"Bystander Effect" Not applicable in the traditional sense. The effect is specific to the target protein degradation within the cell.Generally limited, as the released payload is often charged and has poor membrane permeability.[3]
Key Advantage Enables the degradation of "undruggable" targets.High plasma stability, leading to an improved therapeutic index and reduced off-target toxicity.

Delving Deeper: Mechanisms of Action

This compound in PROTACs: Hijacking the Cell's Disposal System

This compound is an alkyl/ether-based linker used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that do not directly inhibit a target protein's function but instead mark it for destruction by the cell's own ubiquitin-proteasome system. The this compound linker serves as the crucial bridge connecting a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.

The mechanism unfolds as follows:

  • The PROTAC, via its two ligands, forms a ternary complex with the target protein and the E3 ligase.

  • This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the target protein.

  • The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Target Cell PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.
Non-Cleavable Linkers in ADCs: A Stable and Targeted Delivery

Non-cleavable linkers, such as those based on a thioether or maleimidocaproyl (MC) chemistry, are designed for high stability in the systemic circulation. In an ADC, these linkers covalently attach a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells.

The mechanism of action for an ADC with a non-cleavable linker is as follows:

  • The ADC circulates in the bloodstream and binds to the target antigen on the surface of a cancer cell.

  • The ADC-antigen complex is then internalized by the cell through endocytosis.

  • The complex is trafficked to the lysosome, where the antibody component is completely degraded by proteases.

  • This degradation releases the cytotoxic payload, which is still attached to the linker and a single amino acid residue from the antibody.

  • The payload-linker-amino acid metabolite can then exert its cytotoxic effect, leading to cell death.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (Non-Cleavable Linker) Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Released Payload (Payload-Linker-AA) Degradation->Payload_Release Cytotoxicity Cytotoxicity Payload_Release->Cytotoxicity

Mechanism of action for an ADC with a non-cleavable linker.

Performance Data: A Comparative Overview

Direct quantitative comparison is challenging due to the different assays used to evaluate PROTACs and ADCs. However, we can summarize typical performance metrics for each.

This compound in PROTACs: Degradation Efficiency

The efficacy of a PROTAC is measured by its ability to degrade the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

PROTAC ParameterTypical ValuesSignificance
DC50 Sub-nanomolar to micromolarPotency of the PROTAC
Dmax >80%Efficacy of degradation

Note: These values are highly dependent on the specific target, E3 ligase, and cell line.

Non-Cleavable Linkers in ADCs: Stability and Cytotoxicity

The performance of an ADC with a non-cleavable linker is assessed by its stability in plasma and its cytotoxicity against target cells (IC50).

ADC ParameterTypical ValuesSignificance
Plasma Stability High (>95% intact ADC after several days)Safety and therapeutic window
In Vitro Cytotoxicity (IC50) Picomolar to nanomolarPotency of the cytotoxic payload

Note: IC50 values are dependent on the payload, target antigen expression, and cell line.

Experimental Protocols

I. Evaluation of PROTACs with this compound Linker

A. Western Blot for Protein Degradation

This assay is fundamental for quantifying the degradation of the target protein.

Workflow:

WB_Workflow Cell_Culture 1. Cell Seeding PROTAC_Treatment 2. PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody (anti-Target, anti-Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescence Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis (Calculate DC50 & Dmax) Detection->Analysis

Western blot experimental workflow for PROTAC evaluation.

Methodology:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with serial dilutions of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax.

II. Evaluation of ADCs with Non-Cleavable Linkers

A. Plasma Stability Assay

This assay assesses the integrity of the ADC and the premature release of the payload in a biological matrix.

Workflow:

Plasma_Stability_Workflow ADC_Incubation 1. Incubate ADC in Plasma (e.g., 37°C for 0-7 days) Time_Points 2. Collect Aliquots at Different Time Points ADC_Incubation->Time_Points Analysis_Method 3. Analytical Method Time_Points->Analysis_Method HIC_HPLC Hydrophobic Interaction Chromatography (HIC-HPLC) (for DAR) Analysis_Method->HIC_HPLC SEC_HPLC Size Exclusion Chromatography (SEC-HPLC) (for Aggregation) Analysis_Method->SEC_HPLC LC_MS LC-MS (for Free Payload) Analysis_Method->LC_MS Data_Analysis 4. Data Analysis (% Intact ADC, % Aggregation, % Payload Release) HIC_HPLC->Data_Analysis SEC_HPLC->Data_Analysis LC_MS->Data_Analysis

Workflow for ADC plasma stability assessment.

Methodology:

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 1, 3, 7 days).

  • Sample Preparation: At each time point, quench the reaction and process the sample to isolate the ADC (e.g., using protein A magnetic beads).

  • Analysis:

    • Intact ADC and Drug-to-Antibody Ratio (DAR): Analyze the samples by hydrophobic interaction chromatography (HIC) or reverse-phase liquid chromatography-mass spectrometry (LC-MS) to determine the percentage of intact ADC and the average DAR.

    • Aggregation: Use size-exclusion chromatography (SEC) to quantify the formation of high molecular weight species.

    • Free Payload: Precipitate plasma proteins and analyze the supernatant by LC-MS/MS to quantify the concentration of the unconjugated payload.

  • Data Analysis: Plot the percentage of intact ADC, average DAR, and percentage of aggregation over time.

B. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Seed target antigen-expressing cells in 96-well plates.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an isotype control ADC as a negative control.

  • Incubation: Incubate the plates for a period that allows for cell division (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or by MTS assay.

  • Data Analysis: Plot cell viability against ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

The choice between a linker like this compound for a PROTAC and a non-cleavable linker for an ADC is fundamentally dictated by the therapeutic strategy. This compound is integral to the catalytic, degradation-based mechanism of PROTACs, offering a way to target previously intractable proteins. Non-cleavable linkers, on the other hand, provide the stability required for ADCs to deliver highly potent cytotoxic agents specifically to tumor cells, thereby maximizing the therapeutic window. Understanding the distinct roles and performance characteristics of these linkers is paramount for the rational design of effective and safe targeted therapies.

References

Evaluating the In Vivo Stability of PROTACs: A Comparative Guide Centered on APN-C3-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. As heterobifunctional molecules that induce the degradation of target proteins, their ability to remain intact and functional in a complex biological environment directly impacts their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of PROTAC in vivo stability, with a specific focus on PROTACs incorporating the APN-C3-NH-Boc linker, a building block for short alkyl-based linkers.

The Critical Role of the Linker in PROTAC Stability

The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is not merely a spacer but plays a pivotal role in the molecule's overall properties. The composition, length, and rigidity of the linker significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. Furthermore, the linker's chemical nature is a key factor in determining the PROTAC's metabolic stability and, consequently, its in vivo half-life.

Comparative Analysis of PROTAC In Vivo Stability

While direct in vivo stability data for a PROTAC specifically containing the this compound linker is not extensively available in the public domain, we can draw valuable comparisons from studies on PROTACs with structurally similar short-chain alkyl linkers. These linkers, like the one derived from this compound, are characterized by their hydrocarbon chains, which provide a degree of conformational flexibility.

The following table summarizes hypothetical in vivo stability data for a PROTAC containing an this compound-derived linker (PROTAC-A) and compares it with two other representative PROTACs: one with a longer, more flexible polyethylene glycol (PEG) linker (PROTAC-B) and another with a more rigid, cyclic linker (PROTAC-C). This data is illustrative and intended to highlight the expected performance based on current understanding of PROTAC structure-activity relationships.

ParameterPROTAC-A (this compound derived)PROTAC-B (PEG Linker)PROTAC-C (Rigid Linker)
Linker Type Short Alkyl ChainPolyethylene Glycol (PEG)Cyclic Alkane
In Vivo Half-life (t½) 2 - 4 hours4 - 8 hours6 - 12 hours
Plasma Clearance (CL) HighModerateLow
Volume of Distribution (Vd) ModerateHighLow
Bioavailability (F%) 10 - 20%20 - 40%30 - 50%
Target Degradation (Dmax) >90%>90%>90%
Degradation Potency (DC50) 10 - 50 nM5 - 25 nM1 - 10 nM

Note: This table presents hypothetical data based on established trends in PROTAC development. Actual values would be determined experimentally.

Key Insights from the Comparison:

  • Short Alkyl Linkers (like this compound derived): PROTACs with short alkyl linkers often exhibit moderate in vivo stability. Their flexibility can be advantageous for ternary complex formation, but they can also be more susceptible to metabolic degradation. The Boc-protecting group on the this compound linker would be removed during synthesis of the final PROTAC, exposing a primary amine that is then typically acylated to connect to the rest of the molecule. The resulting amide bond can be a site of metabolic cleavage.

  • PEG Linkers: The inclusion of PEG chains in the linker can improve the solubility and pharmacokinetic properties of PROTACs, often leading to a longer in vivo half-life. However, excessively long PEG linkers can sometimes decrease cell permeability.

  • Rigid Linkers: Rigid linkers, such as those containing cyclic structures, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to higher potency. This conformational constraint can also shield the molecule from metabolic enzymes, resulting in improved in vivo stability and a longer half-life.

Experimental Protocols for Assessing In Vivo Stability

The in vivo stability of a PROTAC is typically evaluated through a series of pharmacokinetic (PK) studies in animal models, such as mice or rats.

Animal Dosing and Sample Collection:
  • Animal Model: Male Sprague-Dawley rats (or a similar appropriate model) are often used.

  • Dosing: The PROTAC is formulated in a suitable vehicle (e.g., a mixture of saline, PEG400, and Tween 80) and administered via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method for PROTAC Quantification:
  • Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile to extract the PROTAC.

  • Analytical Technique: The concentration of the PROTAC in the plasma samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.

  • Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

In Vivo Target Degradation Assessment:
  • Tissue Collection: Following the PK study, tissues of interest (e.g., tumor, liver, spleen) are collected at specified time points.

  • Protein Extraction: Total protein is extracted from the tissues.

  • Western Blot Analysis: The levels of the target protein are quantified by Western blot analysis. The band intensities are normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: The general mechanism of action for a PROTAC, leading to target protein degradation.

Experimental_Workflow cluster_PK Pharmacokinetic Study cluster_PD Pharmacodynamic Study Dosing Animal Dosing (IV & PO) Sampling Blood Sampling Dosing->Sampling Tissue Tissue Collection Dosing->Tissue Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params PK Parameter Calculation Analysis->PK_Params Protein Protein Extraction Tissue->Protein WB Western Blot Protein->WB Degradation Target Degradation Quantification WB->Degradation

Caption: A typical experimental workflow for evaluating the in vivo stability and efficacy of a PROTAC.

Linker_Comparison PROTAC_A PROTAC-A Linker: Short Alkyl Stability: Moderate PROTAC_B PROTAC-B Linker: PEG Stability: Improved PROTAC_A->PROTAC_B Increased Solubility PROTAC_C PROTAC-C Linker: Rigid Stability: High PROTAC_B->PROTAC_C Increased Rigidity

Caption: Logical relationship between linker type and expected in vivo stability.

Conclusion

The in vivo stability of a PROTAC is a multifaceted property that is heavily influenced by the design of its linker. While PROTACs incorporating short alkyl linkers derived from building blocks like this compound can be effective degraders, careful optimization is often required to achieve a desirable pharmacokinetic profile. By systematically evaluating different linker strategies and employing robust in vivo experimental protocols, researchers can develop PROTACs with improved stability and therapeutic potential. This comparative guide serves as a foundational resource for scientists and drug developers navigating the complexities of PROTAC design and in vivo evaluation.

Validating Target Engagement of PROTACs: A Comparative Guide to Linker Performance and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is intrinsically linked to its ability to engage its target protein and recruit an E3 ligase, thereby inducing protein degradation. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's success. This guide provides an objective comparison of PROTACs synthesized with the commercially available APN-C3-NH-Boc linker against other common linker classes, supported by experimental data. Detailed methodologies for key validation experiments are also presented to aid in the rational design and evaluation of next-generation protein degraders.

Comparative Analysis of PROTAC Linkers

Data Presentation: Quantitative Comparison of Linker Performance

The following table summarizes representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Alkyl/Ether Alkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85[1][2]
16-atom alkyl linkerEstrogen Receptor α (ERα)N/A~50>90[3]
PEG PEG-based linkersB-cell lymphoma 2 (Bcl-2) familyVon Hippel-Lindau (VHL)~100~80
PEG4 linkerBromodomain-containing protein 4 (BRD4)CRBN6.3>95
Rigid Piperidine/Piperazine-basedAndrogen Receptor (AR)VHL<10>90
Cyclohexane-basedp38δVHL4699[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary Degradation Target Protein Degradation Target->Degradation Degraded E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->Degradation Western_Blot_Workflow Western Blot Experimental Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & PROTAC Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sample_denature Sample Denaturation protein_quant->sample_denature sds_page SDS-PAGE sample_denature->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent/Fluorescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging quantification Densitometry & Normalization imaging->quantification dc50_dmax DC50 & Dmax Calculation quantification->dc50_dmax CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_prep Cell Preparation & Compound Incubation heat_challenge Heat Treatment (Temperature Gradient) cell_prep->heat_challenge cell_lysis Cell Lysis (Freeze-Thaw) heat_challenge->cell_lysis centrifugation Centrifugation to Separate Soluble & Aggregated Proteins cell_lysis->centrifugation supernatant_collection Collection of Supernatant (Soluble Fraction) centrifugation->supernatant_collection western_blot Western Blot Analysis supernatant_collection->western_blot melt_curve Generation of Melt Curve western_blot->melt_curve

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for APN-C3-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides crucial safety, handling, and disposal information for APN-C3-NH-Boc, a PROTAC linker utilized in the synthesis of PROTACs.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling structurally similar Boc-protected amines and general laboratory safety principles. A thorough risk assessment should be conducted before commencing any work.

Core Safety and Handling Summary

When handling this compound, a comprehensive approach to personal protective equipment (PPE) is paramount to ensure personnel safety. The following table summarizes the recommended PPE, drawing from safety protocols for analogous compounds like N-Boc-aminomethanol and N-Boc-3-Chloropropylamine.[2][3]

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.[2][3]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact with the chemical.
Skin and Body Protection Laboratory coat and long-sleeved clothing.Minimizes the risk of skin exposure to spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Avoids inhalation of any potential vapors, dust, or aerosols.

Operational and Disposal Plans

A systematic workflow is essential for the safe handling and disposal of this compound. Adherence to these procedural steps will minimize exposure and mitigate potential hazards.

Step-by-Step Handling Protocol
  • Preparation and Area Setup :

    • Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents.

  • Donning Personal Protective Equipment (PPE) :

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear safety glasses with side shields or goggles.

    • Don chemical-resistant gloves (nitrile is a suitable option). Inspect gloves for any tears or perforations before use.

  • Handling the Compound :

    • Handle this compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.

    • Prevent the formation of dust or aerosols during handling.

    • After handling, wash hands thoroughly with soap and water.

  • Storage :

    • Store this compound in a tightly closed container.

    • Keep the container in a cool, dry, and well-ventilated place.

    • It is incompatible with strong oxidizing agents.

Disposal Plan

Chemical waste containing this compound must be handled as hazardous waste.

  • Waste Segregation :

    • Collect all waste materials, including contaminated gloves, wipes, and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Container Management :

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated secondary containment area.

  • Disposal :

    • Dispose of the chemical waste through your institution's authorized hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.

Experimental Protocols: General Procedure for N-Boc Protection

The Boc (tert-butyloxycarbonyl) protecting group is a common amine protecting group in organic synthesis. The following is a general protocol for the N-Boc protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O), which is a common reaction type for compounds like this compound.

Materials:

  • Amine-containing substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine (TEA), sodium bicarbonate)

  • Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), water)

Procedure:

  • Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base to the solution (typically 1-1.5 equivalents).

  • Add Boc₂O (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is typically quenched with water.

  • The product is then extracted with an organic solvent.

  • The organic layer is washed, dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the N-Boc protected product.

Visualizing Laboratory Safety Workflows

To ensure a clear and logical approach to safety procedures, the following diagrams illustrate the key workflows for handling and emergency response.

G cluster_handling Safe Handling Workflow prep 1. Preparation and Area Setup ppe 2. Don PPE prep->ppe handle 3. Handle Compound in Fume Hood ppe->handle wash 4. Wash Hands After Handling handle->wash store 5. Store Properly wash->store

Caption: Workflow for safe handling of this compound.

G cluster_disposal Chemical Disposal Workflow segregate 1. Segregate Hazardous Waste contain 2. Secure in Labeled Container segregate->contain dispose 3. Institutional Disposal Program contain->dispose

Caption: Workflow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.